molecular formula C15H20N2O4S B1666498 Acetohexamide CAS No. 968-81-0

Acetohexamide

Cat. No.: B1666498
CAS No.: 968-81-0
M. Wt: 324.4 g/mol
InChI Key: VGZSUPCWNCWDAN-UHFFFAOYSA-N
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Description

Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992)
This compound is an N-sulfonylurea that is urea in which a hydrogen attached to one of the nitrogens is replaced by a p-acetylphenylsulfonyl group, while a hydrogen attached to the other nitrogen is replaced by a cyclohexyl group. It has a role as a hypoglycemic agent and an insulin secretagogue. It is a N-sulfonylurea and a member of acetophenones.
A sulfonylurea hypoglycemic agent that is metabolized in the liver to 1-hydrohexamide. This compound has been discontinued in the US market.
This compound is an intermediate-acting, first-generation sulfonylurea with hypoglycemic activity. This compound is metabolized in the liver to its active metabolite hydroxyhexamide.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for diabetes mellitus and has 1 investigational indication.
A sulfonylurea hypoglycemic agent that is metabolized in the liver to 1-hydrohexamide.
See also: Tolbutamide (related);  Chlorpropamide (related);  Tolazamide (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetylphenyl)sulfonyl-3-cyclohexylurea
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InChI

InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19)
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InChI Key

VGZSUPCWNCWDAN-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2
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Molecular Formula

C15H20N2O4S
Record name ACETOHEXAMIDE
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DSSTOX Substance ID

DTXSID7020007
Record name Acetohexamide
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Molecular Weight

324.4 g/mol
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Physical Description

Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & ETHER; SLIGHTLY SOL IN ALCOHOL & CHLOROFORM; SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES, INSOL IN ETHYL ACETATE; SPARINGLY SOL IN DIOXANE, Soluble in pyridine; slightly soluble in alcohol, chloroform. Insoluble in ether., In water, 0.00343 mg/l @ 37 °C, 4.83e-02 g/L
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Color/Form

Crystals from 90% aq ethanol, WHITE CRYSTALLINE POWDER

CAS No.

968-81-0
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Melting Point

370 to 374 °F (NTP, 1992), 188-190 °C, 188 - 190 °C
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Foundational & Exploratory

The Dawn of Oral Antidiabetic Therapy: A Technical Guide to the Discovery and Synthesis of First-Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthesis of the first-generation sulfonylureas, a class of compounds that revolutionized the management of type 2 diabetes mellitus. This document provides a historical perspective, detailed synthetic protocols, comparative quantitative data, and an elucidation of the mechanism of action, serving as a comprehensive resource for researchers in drug discovery and development.

A Serendipitous Discovery: The Historical Context

The journey to oral antidiabetic agents was an unforeseen consequence of research in a completely different therapeutic area. In the 1930s and 1940s, scientists were intensely focused on developing novel antibacterial agents, leading to the synthesis of various sulfonamide compounds. A pivotal observation was made in 1942 by Marcel Janbon in Montpellier, France. While treating typhoid fever patients with a new sulfonamide, p-aminobenzenesulfonamide-isopropyl-thiodiazole (2254 RP), he noted significant hypoglycemic effects, with some patients experiencing convulsions and coma.

This serendipitous finding prompted further investigation by Auguste Loubatières, who, by 1946, demonstrated that these compounds stimulated the release of insulin from the pancreas. This crucial insight established the fundamental mechanism of action and laid the groundwork for the development of the sulfonylurea class of drugs for diabetes. The first sulfonylurea to be marketed was carbutamide, a derivative of the antibacterial sulfonamides, which was later followed by the development of other first-generation agents like tolbutamide and chlorpropamide in the 1950s. These compounds marked a paradigm shift in diabetes treatment, offering an oral alternative to insulin injections for patients with functional pancreatic β-cells.

Mechanism of Action: Unlocking Insulin Secretion

First-generation sulfonylureas exert their hypoglycemic effect by directly stimulating the release of insulin from pancreatic β-cells. Their molecular target is the ATP-sensitive potassium (KATP) channel, a complex of two proteins: the inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Under normal physiological conditions, the KATP channel is open, allowing potassium ions (K+) to flow out of the β-cell, which maintains a hyperpolarized state of the cell membrane. When blood glucose levels rise, intracellular ATP levels increase, leading to the closure of the KATP channel. This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions (Ca2+) triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

Sulfonylureas mimic the effect of elevated ATP by binding to the SUR1 subunit of the KATP channel, inducing its closure independently of ATP levels. This initiates the same cascade of events, leading to insulin secretion.

Sulfonylurea Mechanism of Action cluster_pancreatic_b_cell Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to KATP_Channel_Closed KATP Channel (Closed) SUR1->KATP_Channel_Closed Induces Closure KATP_Channel KATP Channel (Open) K_efflux K+ Efflux Membrane_Hyperpolarization Membrane Hyperpolarization Membrane_Depolarization Membrane Depolarization KATP_Channel_Closed->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel (Opens) Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Insulin_Vesicles Insulin Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Triggers Exocytosis

Mechanism of action of first-generation sulfonylureas.

Synthesis of First-Generation Sulfonylureas

The synthesis of first-generation sulfonylureas generally involves the reaction of a substituted benzenesulfonamide with an isocyanate. The following sections provide detailed experimental protocols for the synthesis of carbutamide, tolbutamide, and chlorpropamide.

Synthesis of Carbutamide (1-butyl-3-(4-aminophenyl)sulfonylurea)

The synthesis of carbutamide starts from p-aminobenzenesulfonamide, which is reacted with butyl isocyanate.

Carbutamide Synthesis Workflow p_aminobenzenesulfonamide p-Aminobenzenesulfonamide reaction Reaction Mixture p_aminobenzenesulfonamide->reaction butyl_isocyanate Butyl Isocyanate butyl_isocyanate->reaction solvent Inert Solvent (e.g., Toluene) solvent->reaction heating Heat under Reflux reaction->heating cooling Cooling & Crystallization heating->cooling filtration Filtration cooling->filtration washing Washing with Solvent filtration->washing drying Drying washing->drying carbutamide Carbutamide drying->carbutamide

Workflow for the synthesis of carbutamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminobenzenesulfonamide (1 molar equivalent) in a suitable inert solvent such as toluene.

  • Addition of Reagent: To the stirred solution, add butyl isocyanate (1.1 molar equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure carbutamide.

Synthesis of Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea)

The synthesis of tolbutamide involves the reaction of p-toluenesulfonamide with butyl isocyanate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place p-toluenesulfonamide (1 molar equivalent) and a suitable solvent like acetone.

  • Addition of Reagent: Add potassium carbonate (1.2 molar equivalents) to the suspension. Then, add butyl isocyanate (1.1 molar equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation and Purification: To the residue, add dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure tolbutamide.

Synthesis of Chlorpropamide (1-((4-chlorophenyl)sulfonyl)-3-propylurea)

Chlorpropamide is synthesized from 4-chlorobenzenesulfonamide and propyl isocyanate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as acetone, and add potassium carbonate (1.2 molar equivalents).

  • Addition of Reagent: To this stirred suspension, add propyl isocyanate (1.1 molar equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, filter off the inorganic salts and wash the solid with acetone. Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Isolation and Purification: Acidify the residue with dilute hydrochloric acid to precipitate the crude chlorpropamide. Collect the solid by filtration, wash with water, and dry. Purify the product by recrystallization from aqueous ethanol.

Quantitative Data on First-Generation Sulfonylureas

The following tables summarize the key quantitative data for the first-generation sulfonylureas, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Properties of First-Generation Sulfonylureas

CompoundHalf-life (t½) (hours)Time to Peak Plasma Concentration (Tmax) (hours)Peak Plasma Concentration (Cmax) (µg/mL)
Carbutamide~35-404-6Data not consistently available
Tolbutamide4-8[1]3-5[1]50-65 (for a 500 mg dose)[2]
Chlorpropamide~36[3]2-4[3]20-30 (for a 250 mg dose)[4]

Table 2: Hypoglycemic Activity of First-Generation Sulfonylureas

CompoundRelative PotencyTypical Daily Dose (mg)
Carbutamide1500 - 2000
Tolbutamide1500 - 3000
Chlorpropamide5-6100 - 500

Note: ED50 values for hypoglycemic activity are not consistently reported in publicly available literature for direct comparison.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of sulfonylureas.

In Vivo Hypoglycemic Activity Assay (Oral Glucose Tolerance Test in Rodents)

This protocol is used to evaluate the ability of a compound to lower blood glucose levels in an animal model.

OGTT_Workflow Fasting Fast Animals (e.g., 12-16 hours) Baseline_BG Measure Baseline Blood Glucose (t=0) Fasting->Baseline_BG Drug_Admin Administer Test Compound or Vehicle (Oral) Baseline_BG->Drug_Admin Wait Wait for Absorption (e.g., 30-60 min) Drug_Admin->Wait Glucose_Challenge Administer Glucose (Oral Gavage) Wait->Glucose_Challenge BG_Measurement Measure Blood Glucose at Timed Intervals (e.g., 15, 30, 60, 90, 120 min) Glucose_Challenge->BG_Measurement Data_Analysis Plot Blood Glucose vs. Time & Calculate AUC BG_Measurement->Data_Analysis Conclusion Assess Hypoglycemic Effect Data_Analysis->Conclusion

Workflow for an Oral Glucose Tolerance Test (OGTT).

Methodology:

  • Animal Preparation: Use male Wistar rats or a similar rodent model. Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the experiment, record the body weight of each animal. Collect a blood sample from the tail vein to measure the baseline blood glucose level (t=0).

  • Drug Administration: Administer the test sulfonylurea compound or the vehicle control orally by gavage.

  • Glucose Challenge: After a specific absorption period (e.g., 30 or 60 minutes) following drug administration, administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Measure the blood glucose concentration in each sample. Plot the mean blood glucose concentration against time for each treatment group. The hypoglycemic effect is determined by the reduction in the area under the curve (AUC) of the glucose excursion compared to the vehicle control group.

Radioligand Binding Assay for SUR1

This assay is used to determine the binding affinity of a compound to the sulfonylurea receptor 1 (SUR1).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human SUR1 and Kir6.2 subunits (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide), and varying concentrations of the unlabeled test compound.

    • For determining total binding, omit the unlabeled test compound.

    • For determining non-specific binding, include a high concentration of an unlabeled reference sulfonylurea.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Conclusion

The discovery of first-generation sulfonylureas represents a landmark achievement in the history of medicine, paving the way for the development of oral therapies for type 2 diabetes. Their synthesis, rooted in the chemistry of sulfonamides, and their mechanism of action, centered on the modulation of the pancreatic KATP channel, continue to be subjects of scientific interest. This technical guide provides a foundational understanding of these pioneering drugs, offering valuable insights for researchers and professionals dedicated to the ongoing fight against diabetes. The provided protocols and data serve as a practical resource for the synthesis and evaluation of novel hypoglycemic agents.

References

An In-Depth Pharmacological Profile of Acetohexamide and Its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohexamide is a first-generation sulfonylurea oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the stimulation of insulin secretion from pancreatic β-cells, a process intricately linked to the modulation of ATP-sensitive potassium (K-ATP) channels. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its principal active metabolite, hydroxyhexamide. The document details their mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate further research and drug development in the field of metabolic diseases.

Introduction

This compound, a member of the sulfonylurea class of drugs, exerts its glucose-lowering effects by acting as an insulin secretagogue.[1][2] Like other sulfonylureas, its primary site of action is the pancreatic β-cell, where it modulates ion channel activity to trigger insulin release.[2] The clinical efficacy of this compound is significantly influenced by its metabolic conversion to hydroxyhexamide, a more potent and longer-lasting active metabolite.[3] This guide will explore the detailed pharmacological characteristics of both the parent drug and its key metabolites.

Mechanism of Action

The principal mechanism of action of this compound and its active metabolite, hydroxyhexamide, involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[2] This action initiates a cascade of events leading to insulin exocytosis.

Interaction with the Sulfonylurea Receptor (SUR1)

This compound and hydroxyhexamide bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[2] This binding event is the initial step in their insulinotropic effect.

K-ATP Channel Inhibition and Cellular Depolarization

The binding of the sulfonylurea to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure. The closure of these channels inhibits the efflux of potassium ions (K+), causing a depolarization of the β-cell membrane.

Calcium Influx and Insulin Exocytosis

Membrane depolarization leads to the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, which acts as a second messenger to trigger the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.

Pharmacological Data

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and its primary active metabolite, hydroxyhexamide.

Table 1: Pharmacodynamic Profile
ParameterThis compoundHydroxyhexamideReference(s)
Target Sulfonylurea Receptor 1 (SUR1) subunit of the K-ATP channelSulfonylurea Receptor 1 (SUR1) subunit of the K-ATP channel[2]
Binding Affinity (Ki) for SUR1 ~30 µM~2.5x more potent than this compound (specific Ki not available)[3]
IC50 (K-ATP channel) Not AvailableNot Available
EC50 (Insulin Secretion) Not AvailableNot Available
Table 2: Pharmacokinetic Profile
ParameterThis compoundHydroxyhexamideReference(s)
Oral Bioavailability Well absorbed, specific percentage not availableNot Applicable (Metabolite)[4]
Plasma Protein Binding ~90% (primarily to albumin)Tightly bound to plasma proteins (specific percentage not available)[5][6]
Metabolism Hepatic, to active metabolite hydroxyhexamide and other minor metabolitesFurther metabolism to inactive compounds[3][7]
Half-life (t½) ~1.6 hours (range: 0.8-2.4 h)~5.3 hours (range: 3.7-6.4 h)[7]
Clearance ~30 mL/minNot Available
Excretion Primarily renal (as metabolites)Primarily renal[4][7]

Experimental Protocols

In Vitro Insulin Secretion Assay (Static Incubation)

This protocol outlines a method to assess the dose-dependent effect of this compound or hydroxyhexamide on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Materials:

  • Pancreatic β-cell line or isolated rodent pancreatic islets

  • Culture medium (e.g., RPMI-1640)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)

  • This compound and/or hydroxyhexamide stock solutions (in DMSO)

  • Insulin ELISA kit

  • Multi-well culture plates (e.g., 24-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture/Islet Isolation: Culture β-cells to ~80% confluency or isolate pancreatic islets using standard collagenase digestion methods.

  • Pre-incubation: Wash cells/islets twice with KRB buffer containing 2.8 mM glucose. Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Prepare KRB buffer with 2.8 mM glucose and various concentrations of the test compound (this compound or hydroxyhexamide). Include a positive control with 16.7 mM glucose and a vehicle control (DMSO).

  • Incubation: Remove the pre-incubation buffer and add the stimulation buffers to the respective wells. Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin to the total protein content or DNA content of the cells/islets in each well. Plot the insulin concentration against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Electrophysiological Analysis of K-ATP Channel Activity (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound or hydroxyhexamide on K-ATP channel currents in pancreatic β-cells.

Materials:

  • Isolated pancreatic β-cells

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, 0.1 ATP; pH 7.2 with KOH.

  • This compound and/or hydroxyhexamide stock solutions (in DMSO)

Procedure:

  • Cell Preparation: Plate isolated β-cells on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single β-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -70 mV. Record baseline K-ATP channel currents.

  • Drug Application: Perfuse the bath with the extracellular solution containing various concentrations of this compound or hydroxyhexamide.

  • Data Acquisition: Record the changes in the K-ATP channel current in response to drug application.

  • Data Analysis: Measure the peak current inhibition at each drug concentration. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

Acetohexamide_Signaling_Pathway This compound This compound / Hydroxyhexamide SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling cascade of this compound-mediated insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vitro Insulin Secretion Assay

Insulin_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Pancreatic β-cells/Islets Pre_incubation 2. Pre-incubate with low glucose KRB Cell_Culture->Pre_incubation Stimulation 3. Stimulate with Test Compound +/- Glucose Pre_incubation->Stimulation Incubation 4. Incubate for 1-2 hours Stimulation->Incubation Sample_Collection 5. Collect Supernatant Incubation->Sample_Collection ELISA 6. Quantify Insulin (ELISA) Sample_Collection->ELISA Data_Analysis 7. Normalize Data and Calculate EC50 ELISA->Data_Analysis

Caption: Workflow for the in vitro glucose-stimulated insulin secretion (GSIS) assay.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data_analysis Data Analysis Cell_Prep 1. Prepare Isolated Pancreatic β-cells Seal_Formation 3. Form Giga-seal on Cell Membrane Cell_Prep->Seal_Formation Pipette_Prep 2. Fabricate and Fill Micropipette Pipette_Prep->Seal_Formation Whole_Cell 4. Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline 5. Record Baseline K-ATP Current Whole_Cell->Baseline Drug_Application 6. Perfuse with Test Compound Baseline->Drug_Application Record_Response 7. Record Current Inhibition Drug_Application->Record_Response Analyze_Data 8. Plot Dose-Response and Calculate IC50 Record_Response->Analyze_Data

Caption: Workflow for whole-cell patch-clamp analysis of K-ATP channel inhibition.

Conclusion

This compound and its primary active metabolite, hydroxyhexamide, are effective insulin secretagogues that act through the well-characterized sulfonylurea pathway involving the inhibition of K-ATP channels in pancreatic β-cells. The prolonged hypoglycemic effect of this compound is largely attributable to the longer half-life and greater potency of hydroxyhexamide. This technical guide provides a foundational understanding of the pharmacological profile of these compounds, offering valuable data and methodologies for researchers in the field of diabetes and metabolic drug discovery. Further research to quantify the precise potency (Ki, IC50, EC50) and complete the pharmacokinetic profile of hydroxyhexamide would provide a more comprehensive understanding of its therapeutic potential.

References

Acetohexamide's Interaction with ATP-Sensitive Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the first-generation sulfonylurea, acetohexamide, and ATP-sensitive potassium (KATP) channels. This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the modulation of KATP channels in pancreatic β-cells, leading to insulin secretion.[2][3] This document provides a comprehensive overview of the binding characteristics, functional effects, and experimental methodologies used to study this interaction, tailored for a scientific audience.

Core Mechanism of Action

This compound stimulates insulin secretion by binding to the high-affinity sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][2] The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[4][5]

Under resting conditions, with low glucose levels, KATP channels are open, allowing potassium ions (K+) to efflux from the β-cell. This maintains a hyperpolarized state of the cell membrane, which keeps voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.[3]

When this compound binds to the SUR1 subunit, it induces a conformational change that leads to the closure of the KATP channel pore formed by the Kir6.2 subunits.[1][2] This inhibition of K+ efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates VGCCs, leading to an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[2][3]

Quantitative Data Presentation

The binding affinity of this compound and other sulfonylureas to the SUR1 subunit of the KATP channel has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity. The half-maximal inhibitory concentration (IC50) from functional assays, such as electrophysiology, provides a measure of the drug's potency in inhibiting channel function.

CompoundGenerationKi (approx. μM)[6]IC50 (μM)
This compound First30Not available
Glyburide (Glibenclamide)Second0.000610.001-0.003[7]
GlipizideSecond>0.00061, <30Not available
TolazamideFirst>0.00061, <30Not available
TolbutamideFirst30Not available
ChlorpropamideFirst30Not available

Signaling Pathway

The binding of this compound to the SUR1 subunit of the KATP channel initiates a signaling cascade within the pancreatic β-cell, culminating in insulin release.

This compound-Induced Insulin Secretion Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 KATP_Channel KATP Channel (Kir6.2/SUR1) K_efflux K+ Efflux KATP_Channel->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Insulin_Vesicles Insulin Vesicles Intracellular_Ca->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

This compound signaling cascade in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on KATP channels.

Heterologous Expression of KATP Channels

To study the direct interaction of this compound with KATP channels in a controlled environment, the channel subunits (Kir6.2 and SUR1) are often heterologously expressed in a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which have low endogenous potassium channel activity.[6][7]

Protocol:

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Co-transfect the cells with expression plasmids containing the cDNA for human Kir6.2 and SUR1 subunits using a suitable transfection reagent (e.g., Lipofectamine).

    • A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), can be co-transfected to identify successfully transfected cells for subsequent experiments.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for the expression and assembly of functional KATP channels on the plasma membrane.

  • Verification: Confirm channel expression and function using methods such as Western blotting for the channel subunits or preliminary electrophysiological recordings.

Workflow for Heterologous Expression of KATP Channels Start Start Culture Culture HEK293 Cells Start->Culture Transfect Co-transfect with Kir6.2 and SUR1 plasmids Culture->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Verify Verify Channel Expression Incubate->Verify End Ready for Experiments Verify->End

Workflow for expressing KATP channels in a host cell line.
Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of unlabeled drugs, like this compound, by measuring their ability to displace a radiolabeled ligand that binds to the same receptor. For SUR1, [3H]glyburide is a commonly used radioligand.[6]

Protocol:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing Kir6.2/SUR1.

    • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes + [3H]glyburide.

      • Non-specific Binding: Membranes + [3H]glyburide + a high concentration of unlabeled glyburide (e.g., 10 µM).

      • Competition: Membranes + [3H]glyburide + varying concentrations of this compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare Membranes from Transfected Cells Start->Membrane_Prep Assay_Setup Set up Binding Assay (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Workflow for determining binding affinity via radioligand assay.
Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to measure the ion flow through KATP channels in the entire cell membrane and to assess the inhibitory effect of this compound on channel activity.[7]

Protocol:

  • Cell Preparation: Plate HEK293 cells expressing Kir6.2/SUR1 onto glass coverslips.

  • Recording Setup:

    • Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

    • Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an internal solution (e.g., containing in mM: 140 KCl, 10 EGTA, 10 HEPES, 2 MgATP, pH 7.2).

  • Recording:

    • Approach a transfected cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage ramps or steps to elicit KATP currents.

    • Record baseline KATP currents.

  • Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound and record the resulting changes in KATP current.

  • Data Analysis:

    • Measure the amplitude of the KATP current before and after drug application.

    • Plot the percentage of current inhibition against the concentration of this compound to determine the IC50 value.

Workflow for Whole-Cell Patch-Clamp Start Start Prepare_Cells Prepare Transfected Cells on Coverslips Start->Prepare_Cells Setup_Rig Set up Patch-Clamp Rig Prepare_Cells->Setup_Rig Form_Seal Form Giga-Seal Setup_Rig->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline KATP Currents Whole_Cell->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Drug_Effect Record KATP Currents with Drug Apply_Drug->Record_Drug_Effect Analyze Analyze Data (IC50) Record_Drug_Effect->Analyze End End Analyze->End

Workflow for assessing functional channel inhibition.
Site-Directed Mutagenesis

Site-directed mutagenesis is employed to identify specific amino acid residues within the SUR1 subunit that are critical for this compound binding. By mutating candidate residues and observing the effect on drug binding or channel inhibition, the binding pocket can be mapped.

Protocol:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the SUR1 coding sequence.

  • PCR Mutagenesis: Use the SUR1 expression plasmid as a template and the mutagenic primers to perform a PCR reaction. This will generate a new plasmid containing the desired mutation.

  • Template Removal: Digest the parental, non-mutated plasmid with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation: Transform competent E. coli with the mutated plasmid and select for colonies containing the plasmid.

  • Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

  • Functional Analysis: Co-express the mutated SUR1 with Kir6.2 in HEK293 cells and perform radioligand binding assays or patch-clamp experiments as described above to assess the impact of the mutation on this compound binding and/or inhibition.

Workflow for Site-Directed Mutagenesis Start Start Design_Primers Design Mutagenic Primers Start->Design_Primers PCR Perform PCR Mutagenesis Design_Primers->PCR Digest Digest Parental Plasmid with DpnI PCR->Digest Transform Transform E. coli Digest->Transform Verify Verify Mutation by Sequencing Transform->Verify Functional_Analysis Functional Analysis of Mutant Channel Verify->Functional_Analysis End End Functional_Analysis->End

Workflow for identifying key binding residues.

Conclusion

This compound exerts its therapeutic effect by binding to the SUR1 subunit of the KATP channel, leading to channel closure and subsequent insulin secretion. The quantitative binding data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and ion channel pharmacology. Further investigation into the precise binding site and the functional consequences of this compound interaction with KATP channels will continue to enhance our understanding of sulfonylurea action and aid in the development of novel therapeutics for metabolic disorders.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Acetohexamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide is a first-generation sulfonylurea oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily achieved by stimulating insulin secretion from pancreatic β-cells.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, with the chemical formula C₁₅H₂₀N₂O₄S, is characterized by a central urea moiety linked to a p-acetylphenylsulfonyl group and a cyclohexyl group.[1] This structure is fundamental to its interaction with the sulfonylurea receptor.

Table 1: Molecular Identifiers and Structural Information for this compound

IdentifierValue
IUPAC Name 1-[(4-acetylbenzene)sulfonyl]-3-cyclohexylurea
Alternate Name 4-acetyl-N-(cyclohexylcarbamoyl)benzenesulfonamide
CAS Number 968-81-0
Molecular Formula C₁₅H₂₀N₂O₄S
Molar Mass 324.40 g·mol⁻¹
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2
InChI Key VGZSUPCWNCWDAN-UHFFFAOYSA-N

Physicochemical Properties

The chemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are crucial for formulation development and understanding its pharmacological behavior.

Table 2: Key Physicochemical Properties of this compound

PropertyValue
Melting Point 188 to 190 °C (370 to 374 °F)[4]
pKa 6.6
logP (Octanol/Water) 2.44
Solubility Practically insoluble in water; Soluble in pyridine; Slightly soluble in alcohol and chloroform.

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect on pancreatic β-cells to stimulate insulin secretion. The mechanism involves the binding to a specific receptor and the subsequent modulation of ion channel activity, leading to insulin exocytosis.

The signaling cascade is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2][3][4] This binding event leads to the closure of the KATP channel, which is composed of SUR1 and the inwardly rectifying potassium channel subunit Kir6.2.[5] The closure of this channel inhibits the efflux of potassium ions (K⁺), causing depolarization of the cell membrane.[3][4][5] This change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca²⁺) into the β-cell.[3][4][5] The subsequent rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[3][4][5]

Acetohexamide_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_Channel ATP-Sensitive K+ Channel (KATP) SUR1->KATP_Channel Inhibits K_efflux K+ Efflux ↓ KATP_Channel->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx ↑ VGCC->Ca_influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Figure 1. this compound signaling pathway in pancreatic β-cells.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a pharmaceutical substance is a critical parameter for identification and purity assessment. The capillary method is a standard pharmacopeial technique.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, this range is typically 188-190 °C.[4]

Determination of Partition Coefficient (logP) - Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and pharmacokinetic properties.

Methodology:

  • System Preparation: A known volume of n-octanol and water are mutually saturated by shaking and then allowed to separate.

  • Partitioning: A precisely weighed amount of this compound is dissolved in one of the phases (typically octanol). A known volume of the second phase is added.

  • Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium.

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

In Vitro Insulin Secretion Assay (Static Incubation)

This assay is used to determine the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

  • Cell/Islet Culture: Pancreatic β-cells are cultured to an appropriate confluency, or islets are isolated and cultured.

  • Pre-incubation: Cells/islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound. Control wells with low glucose and high glucose alone are included.

  • Incubation: The cells/islets are incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: The supernatant (buffer) is collected from each well.

  • Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Insulin_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Pancreatic β-cells/Islets Preincubation Pre-incubate in Low Glucose Buffer Culture->Preincubation Stimulation Stimulate with High Glucose +/- this compound Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Collection Collect Supernatant Incubation->Collection Quantification Quantify Insulin (ELISA/RIA) Collection->Quantification

Figure 2. Experimental workflow for an in vitro insulin secretion assay.
Patch-Clamp Electrophysiology for KATP Channel Activity

Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity in the membrane of pancreatic β-cells and to study the effect of compounds like this compound.

Methodology:

  • Cell Preparation: Isolated pancreatic β-cells are plated on a coverslip.

  • Electrode Placement: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane.

  • Recording Configuration: The whole-cell configuration is commonly used to measure the total ion channel currents from the entire cell membrane. This is achieved by applying a brief suction to rupture the patch of membrane under the pipette tip.

  • Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting currents flowing through the ion channels are recorded. To study KATP channels, the cell is typically dialyzed with a low-ATP intracellular solution to maximize channel opening.

  • Drug Application: this compound is applied to the cell via the perfusion system, and the change in KATP channel current is recorded. A blockage of the outward K⁺ current upon this compound application demonstrates its inhibitory effect on the KATP channels.[6]

Conclusion

This compound, a first-generation sulfonylurea, possesses a well-defined molecular structure that dictates its physicochemical properties and its mechanism of action as an insulin secretagogue. A thorough understanding of its chemical characteristics and the signaling pathways it modulates is essential for the development of new and improved therapies for type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the continued investigation of sulfonylureas and other potential therapeutic agents targeting pancreatic β-cell function.

References

An In-depth Technical Guide to the Pharmacokinetics of Acetohexamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical review of the pharmacokinetic properties of acetohexamide, a first-generation sulfonylurea antidiabetic agent, in various preclinical animal models. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The guide details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents quantitative data, outlines experimental protocols, and visualizes key processes.

Introduction to this compound

This compound is an oral hypoglycemic agent previously used for the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells. A significant aspect of its pharmacology is its biotransformation to a major active metabolite, hydroxyhexamide, which also possesses hypoglycemic properties. Understanding the pharmacokinetic profile of both the parent drug and its active metabolite is crucial for evaluating its efficacy and safety, with animal models providing the foundational data for these assessments.[1][2]

Metabolism and Pharmacokinetic Profile

The metabolism of this compound is a critical determinant of its pharmacokinetic behavior. The primary metabolic pathway is the reductive biotransformation of the acetyl group on the aromatic ring to a hydroxyl group, forming hydroxyhexamide.[3][4] This process exhibits significant species-dependent variations.

The metabolic conversion of this compound to its active metabolite, hydroxyhexamide, is a key step in its mechanism of action.

This compound This compound (Parent Drug) Hydroxyhexamide Hydroxyhexamide (Active Metabolite) This compound->Hydroxyhexamide  Reductive Biotransformation

Caption: Metabolic activation of this compound to Hydroxyhexamide.

Comparative studies have revealed notable differences in the pharmacokinetics of this compound and hydroxyhexamide across various laboratory animals.[3]

  • Rats and Guinea Pigs: In rats and guinea pigs, the reductive biotransformation of this compound to hydroxyhexamide is reversible.[3] Furthermore, studies in rats have identified a significant sex-dependent difference in the pharmacokinetics of the S(-)-hydroxyhexamide metabolite, which is eliminated more rapidly from plasma in males than in females.[5] This difference is potentially mediated by the male-specific cytochrome P450 isoform, CYP2C11, which is involved in the hydroxylation of the cyclohexyl ring.[5]

  • Rabbits: In contrast to rats and guinea pigs, the conversion of this compound to hydroxyhexamide is irreversible in rabbits.[3] Pharmacokinetic interactions have also been studied in this model; for instance, co-administration of phenylbutazone significantly increases the serum concentrations of both this compound and its active metabolite by decreasing their renal and non-renal clearance.[6]

  • Dogs: In dogs, after oral administration, this compound is extensively metabolized, with the reduced form, hydroxyhexamide, being the primary compound excreted.[4] Only trace amounts of the unchanged parent drug are typically recovered.[4]

Quantitative Pharmacokinetic Data

The following table summarizes the key qualitative and quantitative pharmacokinetic characteristics of this compound and its metabolite hydroxyhexamide as observed in different animal models. A reversible drug-metabolite pharmacokinetic model has been applied to calculate parameters such as clearance and volume of distribution in these species.[3]

SpeciesKey Pharmacokinetic CharacteristicsNotable Findings
Rats Reversible biotransformation between this compound (AH) and Hydroxyhexamide (HH).[3]Elimination of S(-)-HH is faster in males than females, linked to CYP2C11 activity.[5]
Guinea Pigs Reversible biotransformation between AH and HH.[3]Pharmacokinetic profile is similar to that observed in rats regarding metabolic reversibility.[3]
Rabbits Irreversible biotransformation of AH to HH.[3]Co-administration with phenylbutazone decreases renal and non-renal clearance of AH and HH.[6]
Dogs Extensive metabolism to HH.[4]Primarily excrete the reduced metabolite (HH) with only trace amounts of unchanged drug recovered.[4]

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on well-defined experimental protocols.[7][8] A typical workflow for an in vivo pharmacokinetic study is outlined below.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A Animal Acclimation & Fasting B Drug Administration (IV, IP, Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Extraction & Derivatization) D->E F Bioanalysis (e.g., GLC-FID, LC-MS/MS) E->F G Data Analysis (Pharmacokinetic Modeling) F->G

Caption: General workflow for an in-vivo pharmacokinetic study.

Studies are typically conducted in species such as male Wistar rats, guinea pigs, and rabbits.[3][5] Animals are housed in controlled environments (e.g., 22±2°C, 50±10% humidity, 12-hour light/dark cycle) with access to standard laboratory chow and water ad libitum.[9] A suitable acclimatization period is required before study initiation.[10]

This compound and its metabolite can be administered via several routes to characterize their pharmacokinetic properties:

  • Intravenous (IV): Administered as a bolus dose, often via the tail vein in rats or cephalic vein in larger animals, to determine fundamental parameters like clearance and volume of distribution.[3][9]

  • Intraperitoneal (IP): Used for systemic administration in small laboratory animals.[3]

  • Oral (PO): Administered via gavage to assess oral absorption and bioavailability.[6][9] The drug is often suspended in a vehicle like 0.5% methylcellulose.[9]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant like K2-EDTA.[9]

  • Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[9]

A sensitive and specific gas-liquid chromatography (GLC) assay has been widely used for the simultaneous determination of this compound and hydroxyhexamide in plasma and urine.[11]

Detailed GLC Protocol:

  • Internal Standard: A known amount of an internal standard, such as tolbutamide, is added to the plasma or urine sample.[11][12]

  • Extraction: The sample is acidified with HCl, and the compounds are extracted into an organic solvent like toluene via liquid-liquid extraction.[11][12]

  • Derivatization: To improve volatility for GLC analysis, the extracted compounds are converted to their methylated derivatives using a reagent such as dimethyl sulfate.[11][12]

  • Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame-ionization detector (FID) for quantification.[11]

  • Quantification: The concentrations are determined by comparing the peak area ratios of the analytes to the internal standard against a standard calibration curve.[12]

Modern alternatives to GLC include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer higher sensitivity and selectivity.[12]

References

Acetohexamide's Effect on Insulin Secretion Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohexamide, a first-generation sulfonylurea, has long been a subject of study in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its effects. It consolidates quantitative data, details key experimental protocols, and presents visual representations of the signaling cascades and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

This compound is an oral hypoglycemic agent that belongs to the sulfonylurea class of drugs.[1][2] It effectively lowers blood glucose levels by enhancing the secretion of insulin from the pancreas.[2] The therapeutic action of this compound is contingent on the presence of functional pancreatic β-cells.[3] This guide delves into the core mechanisms of this compound, focusing on its interaction with the ATP-sensitive potassium (K-ATP) channels and the subsequent intracellular signaling events that lead to insulin exocytosis. Furthermore, it explores the extrapancreatic effects of this compound that contribute to its overall glucose-lowering properties.

Core Mechanism of Action: Pancreatic β-Cell Insulin Secretion

The principal pharmacological effect of this compound is the stimulation of insulin release from pancreatic β-cells.[2] This process is initiated by the binding of this compound to a specific protein subunit of the K-ATP channel.

The ATP-Sensitive Potassium (K-ATP) Channel

The K-ATP channel in pancreatic β-cells is a complex composed of two main subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel pore, Kir6.2.[2] The SUR1 subunit acts as the regulatory component, possessing binding sites for sulfonylureas and nucleotides, while the Kir6.2 subunit forms the ion-conducting pore.

This compound-Induced Channel Closure and Membrane Depolarization

This compound exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[2] This binding event inhibits the channel's activity, leading to its closure. The closure of the K-ATP channel prevents the efflux of potassium ions (K+) from the β-cell, resulting in the depolarization of the cell membrane.

Calcium Influx and Insulin Exocytosis

The depolarization of the β-cell membrane triggers the opening of voltage-gated calcium channels (VGCCs). The opening of these channels allows for an influx of extracellular calcium ions (Ca2+) into the cell. The subsequent rise in intracellular calcium concentration acts as a critical signal for the fusion of insulin-containing secretory granules with the plasma membrane, a process known as exocytosis, leading to the release of insulin into the bloodstream.[2]

This compound-Induced Insulin Secretion Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel K-ATP Channel (SUR1 + Kir6.2) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

Quantitative Data on this compound's Effect

Compound Concentration (µM) Condition Fold Increase in Insulin Secretion (vs. Basal)
Hydroxyhexamide10Basal Glucose (2.8 mM)3.8
Hydroxyhexamide50Basal Glucose (2.8 mM)6.5
Hydroxyhexamide100Basal Glucose (2.8 mM)8.2
Hydroxyhexamide200Basal Glucose (2.8 mM)8.5
Hydroxyhexamide100Stimulatory Glucose (16.7 mM)12.7
Note: This data is illustrative and based on typical responses of first-generation sulfonylureas. Actual experimental results may vary.[4]

A study on the effects of various sulfonylureas on fructose-2,6-bisphosphate (F-2,6-P2) formation in perfused rat liver, an indicator of enhanced glycolysis, showed a maximum effect for this compound at a concentration of 10⁻⁴ M.[5]

Extrapancreatic Effects of this compound

In addition to its primary action on pancreatic β-cells, this compound exhibits extrapancreatic effects that contribute to its hypoglycemic action.[2]

Potentiation of Insulin Action in Peripheral Tissues

Studies have shown that sulfonylureas can potentiate the action of insulin in peripheral tissues such as muscle and adipose tissue.[6][7] This potentiation is not due to an increase in insulin receptor number or affinity but rather through post-binding mechanisms that enhance insulin-stimulated hexose transport.[6][7] This leads to increased glucose uptake and utilization by these tissues.[2][8]

Hepatic Effects

This compound can also influence hepatic glucose metabolism. It has been shown to stimulate the formation of fructose-2,6-bisphosphate in the liver, which in turn enhances glycolysis and inhibits gluconeogenesis, leading to a reduction in hepatic glucose output.[5]

Extrapancreatic Effects of this compound cluster_Peripheral Peripheral Tissues (Muscle, Adipose) cluster_Liver Liver Potentiation Potentiation of Insulin Action Hexose_Transport ↑ Hexose Transport Potentiation->Hexose_Transport Glucose_Uptake_Peripheral ↑ Glucose Uptake Hexose_Transport->Glucose_Uptake_Peripheral F26BP ↑ Fructose-2,6-Bisphosphate Glycolysis ↑ Glycolysis F26BP->Glycolysis Gluconeogenesis ↓ Gluconeogenesis F26BP->Gluconeogenesis Glucose_Output ↓ Hepatic Glucose Output Glycolysis->Glucose_Output Gluconeogenesis->Glucose_Output This compound This compound This compound->Potentiation This compound->F26BP

Figure 2: Overview of the extrapancreatic actions of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on insulin secretion.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This assay is used to determine the dose-dependent effect of this compound on insulin secretion.

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

  • Glucose solutions (for low and high glucose KRB buffer)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Multi-well culture plates (24- or 96-well)

  • Insulin quantification kit (ELISA or RIA)

Procedure:

  • Islet Culture and Seeding: Culture isolated islets in appropriate medium. On the day of the assay, hand-pick islets of similar size and place a sufficient number (e.g., 5-10) into each well of a multi-well plate.

  • Pre-incubation: Gently wash the islets twice with KRB buffer. Pre-incubate the islets in low glucose (e.g., 2.8 mM) KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing different concentrations of this compound with either low or high glucose concentrations. Include appropriate controls (low glucose alone, high glucose alone, vehicle control).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total protein/DNA content of the islets.

Static GSIS Assay Workflow start Start: Isolated Islets preincubation Pre-incubation (Low Glucose KRB) start->preincubation stimulation Stimulation (Low/High Glucose +/- this compound) preincubation->stimulation collection Supernatant Collection stimulation->collection measurement Insulin Measurement (ELISA/RIA) collection->measurement end End: Data Analysis measurement->end

Figure 3: Workflow for the static GSIS assay.

Dynamic Insulin Secretion (Perifusion) Assay

This assay allows for the real-time measurement of insulin secretion and is particularly useful for studying the kinetics of this compound's effect.

Materials:

  • Isolated pancreatic islets

  • Perifusion system with a temperature-controlled chamber

  • Peristaltic pump and fraction collector

  • KRB buffer with varying glucose concentrations

  • This compound solution

Procedure:

  • System Setup and Islet Loading: Assemble the perifusion system and load a sufficient number of size-matched islets into the perifusion chamber.

  • Equilibration: Perifuse the islets with low glucose (e.g., 2.8 mM) KRB buffer at a constant flow rate (e.g., 100-200 µL/min) until a stable baseline of insulin secretion is achieved (typically 30-60 minutes).

  • Stimulation: Switch the perifusion buffer to one containing the desired concentration of this compound, while maintaining the same glucose concentration.

  • Fraction Collection: Continuously collect the perifusate into a fraction collector at regular intervals (e.g., every 1-5 minutes).

  • Insulin Quantification: Measure the insulin concentration in each collected fraction using an ELISA or RIA kit.

  • Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response to this compound.

Radioligand Binding Assay for SUR1

This assay is used to determine the binding affinity of this compound to the SUR1 subunit.

Materials:

  • Cell membranes prepared from cells overexpressing SUR1

  • Radiolabeled sulfonylurea (e.g., [³H]glibenclamide)

  • Unlabeled this compound at various concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled sulfonylurea and varying concentrations of unlabeled this compound in the binding buffer.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound stimulates insulin secretion through a well-defined pathway centered on the inhibition of the K-ATP channel in pancreatic β-cells. This leads to membrane depolarization, calcium influx, and ultimately, insulin exocytosis. Additionally, its extrapancreatic effects on peripheral glucose uptake and hepatic glucose production contribute to its overall hypoglycemic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other sulfonylureas, facilitating a deeper understanding of their therapeutic potential and the intricate mechanisms of insulin secretion. This comprehensive overview serves as a valuable resource for researchers and professionals dedicated to advancing the field of diabetes treatment.

References

Technical Whitepaper: A Preclinical Examination of the Extra-Pancreatic Effects of Acetohexamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Pancreas

Acetohexamide, a first-generation sulfonylurea, is primarily known for its pancreatic effect of stimulating insulin secretion from beta-cells by blocking ATP-sensitive potassium (K-ATP) channels. However, the potential for sulfonylureas to exert effects beyond the pancreas—in tissues such as the liver, skeletal muscle, and adipose tissue—has been a subject of interest. These extra-pancreatic effects are thought to contribute to their overall glucose-lowering efficacy by potentially enhancing insulin sensitivity and action in peripheral tissues. This guide explores the hypothesized extra-pancreatic effects of this compound from a preclinical research perspective.

Hypothesized Extra-Pancreatic Mechanisms of Action

The principal extra-pancreatic effect attributed to sulfonylureas is the potentiation of insulin's action on peripheral tissues. This could occur through several mechanisms:

  • Increased Insulin Receptor Sensitivity: Enhancing the binding affinity of insulin to its receptor or increasing the number of receptors on the cell surface.

  • Modulation of Post-Receptor Signaling: Influencing downstream components of the insulin signaling cascade, such as the PI3K/Akt pathway.

  • Direct Effects on Glucose Metabolism: Potentially inhibiting hepatic glucose production or stimulating glucose uptake and utilization in muscle and fat cells through insulin-independent mechanisms.

Quantitative Data from Illustrative Preclinical Studies

While specific data for this compound is limited, the following tables represent the type of quantitative data that would be generated in preclinical studies investigating extra-pancreatic effects.

Table 1: Illustrative Effect of this compound on Glucose Uptake in L6 Myotubes

Treatment GroupConcentration (µM)2-Deoxyglucose Uptake (pmol/mg protein)Fold Change vs. Control
Vehicle Control015.2 ± 1.81.0
Insulin0.135.8 ± 2.52.35
This compound1016.1 ± 1.51.06
This compound5019.5 ± 2.11.28
This compound + Insulin50 + 0.145.3 ± 3.02.98

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Illustrative Effect of this compound on Gene Expression in Primary Hepatocytes

GeneTreatment (50 µM this compound)Fold Change in mRNA Expression (vs. Vehicle)p-value
G6PC (Glucose-6-Phosphatase)24 hours-1.85<0.05
PEPCK (Phosphoenolpyruvate Carboxykinase)24 hours-1.65<0.05
GCK (Glucokinase)24 hours+1.40>0.05

Data are hypothetical, representing potential changes in key gluconeogenic and glycolytic genes.

Experimental Protocols

Detailed below are representative protocols for key experiments designed to evaluate the extra-pancreatic effects of a compound like this compound.

Cell Culture and In Vitro Glucose Uptake Assay
  • Cell Maintenance: L6 rat skeletal muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiation: To induce differentiation into myotubes, cells are grown to 90% confluency and the medium is switched to DMEM containing 2% horse serum for 5-7 days.

  • Treatment: Differentiated myotubes are serum-starved for 4 hours in Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-treated with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 60 minutes. Subsequently, insulin (100 nM) is added for 20 minutes to stimulate glucose uptake.

  • Glucose Uptake Measurement: The assay is initiated by adding 10 µM 2-deoxy-D-[3H]glucose for 10 minutes. The reaction is stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Quantification: Cells are lysed with 0.1 M NaOH. Radioactivity in the cell lysates is measured using a scintillation counter. Protein concentration is determined using a BCA assay to normalize the glucose uptake data.

Western Blot Analysis of Insulin Signaling Proteins
  • Cell Treatment and Lysis: Cells (e.g., differentiated 3T3-L1 adipocytes or primary hepatocytes) are treated as described above. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-Akt Ser473, total Akt, β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, rendered using the DOT language, illustrate a typical experimental workflow and a hypothesized signaling pathway for the extra-pancreatic effects of this compound.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culturing Cell Culture (e.g., L6 Myotubes) Differentiation Differentiation into Myotubes Culturing->Differentiation Starvation Serum Starvation (4 hours) Differentiation->Starvation Pretreatment Pre-treatment: This compound or Vehicle Starvation->Pretreatment Stimulation Stimulation: Insulin (100 nM) Pretreatment->Stimulation Uptake 2-Deoxyglucose Uptake Assay Stimulation->Uptake Lysis Cell Lysis & Protein Quantification Uptake->Lysis Analysis Scintillation Counting & Data Normalization Lysis->Analysis

Caption: Experimental workflow for an in vitro glucose uptake assay.

G Insulin Insulin IR Insulin Receptor Insulin->IR Binds This compound This compound (Hypothesized) IRS IRS-1 This compound->IRS Potentiates Phosphorylation? Akt Akt/PKB This compound->Akt Enhances Activation? IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PI3K->Akt Activates GLUT4_vesicle GLUT4 Storage Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Hypothesized potentiation of insulin signaling by this compound.

A-Technical-Guide-to-the-Pharmacokinetic-Interaction-Between-Acetohexamide-and-Nonsteroidal-Anti-Inflammatory-Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide addresses the clinically significant drug-drug interaction between the first-generation sulfonylurea, acetohexamide, and nonsteroidal anti-inflammatory drugs (NSAIDs). Contrary to the inquiry of this compound inhibiting NSAIDs, the established interaction involves the potentiation of this compound's hypoglycemic effect by NSAIDs. This document provides a detailed overview of the pharmacokinetic and pharmacodynamic mechanisms underlying this interaction. It summarizes available quantitative data, outlines experimental protocols for studying such interactions, and presents visual diagrams of the key pathways and workflows to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with the co-administration of these two drug classes.

Introduction: Clarification of the Drug-Drug Interaction

Scientific literature does not support the hypothesis that this compound, a sulfonylurea used to manage type 2 diabetes, inhibits the action of nonsteroidal anti-inflammatory drugs (NSAIDs). The clinically significant interaction observed is, in fact, the potentiation of this compound's glucose-lowering effects by NSAIDs.[1][2] This enhancement of therapeutic effect can lead to an increased risk of hypoglycemia, a state of abnormally low blood sugar, which can manifest with symptoms ranging from dizziness and confusion to seizures and loss of consciousness.[2][3]

This compound functions by stimulating insulin secretion from the pancreatic β-cells.[4] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[4] NSAIDs, on the other hand, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5]

The interaction between these two classes of drugs is of significant clinical importance due to their frequent co-prescription.[3] This guide will delve into the mechanisms of this interaction, present relevant data, and provide a framework for its investigation.

Mechanisms of Interaction

The potentiation of this compound's hypoglycemic effect by NSAIDs is multifactorial, involving both pharmacokinetic and pharmacodynamic processes.[3][6]

Pharmacokinetic Mechanisms

The primary pharmacokinetic interactions involve alterations in the distribution and metabolism of this compound.

  • Displacement from Plasma Proteins: Both this compound and NSAIDs are highly bound to plasma proteins, particularly albumin.[3][7] NSAIDs can displace this compound from its binding sites on these proteins.[3][6] This displacement increases the concentration of free, unbound this compound in the bloodstream. Since only the unbound fraction of a drug is pharmacologically active, this leads to an enhanced glucose-lowering effect and a higher risk of hypoglycemia.[3]

  • Inhibition of Metabolism: Some NSAIDs may inhibit the hepatic metabolism of sulfonylureas.[3][6] this compound is metabolized in the liver, and inhibition of its metabolic pathways can prolong its half-life and increase its plasma concentration, further contributing to its hypoglycemic effect.[6]

Pharmacodynamic Mechanisms

While the pharmacokinetic mechanisms are considered primary, some NSAIDs may also have direct effects on glucose homeostasis.

  • Stimulation of Insulin Secretion: Certain NSAIDs have been shown to stimulate insulin secretion, which would add to the effect of this compound.[6][8]

Quantitative Data on the Interaction

While specific quantitative data for the interaction between this compound and a wide range of NSAIDs is limited in the readily available literature, the general principles of the interaction with the sulfonylurea class are well-established. The following table summarizes the conceptual quantitative outcomes of this drug-drug interaction.

ParameterExpected Change with NSAID Co-administrationRationale
Free this compound Concentration IncreaseDisplacement from plasma protein binding sites by NSAIDs.[3][6]
This compound Half-Life (t½) Potential IncreaseInhibition of hepatic metabolism by some NSAIDs.[3][6]
Blood Glucose Levels DecreaseEnhanced hypoglycemic effect due to increased free drug concentration and potentially prolonged half-life.[1][2]
Insulin Secretion Potential IncreaseAdditive effect of this compound and potential direct stimulation by some NSAIDs.[6][8]

Experimental Protocols for Investigating the Interaction

To further elucidate the specifics of the interaction between this compound and a particular NSAID, a combination of in vitro and in vivo studies is recommended.

In Vitro Studies
  • Plasma Protein Binding Assay:

    • Objective: To quantify the displacement of this compound from plasma proteins by the NSAID.

    • Method: Equilibrium dialysis is a standard method.

      • Prepare a solution of human serum albumin (or pooled human plasma) and a known concentration of this compound.

      • Place the solution in a dialysis bag with a semi-permeable membrane.

      • Immerse the dialysis bag in a buffer solution containing varying concentrations of the NSAID.

      • Allow the system to reach equilibrium.

      • Measure the concentration of this compound inside and outside the dialysis bag to determine the free fraction of this compound at different NSAID concentrations.

  • Hepatic Microsome Metabolism Assay:

    • Objective: To assess the inhibitory effect of the NSAID on the metabolism of this compound.

    • Method:

      • Incubate human liver microsomes with this compound in the presence and absence of the NSAID.

      • Include necessary cofactors such as NADPH.

      • After a set incubation period, stop the reaction.

      • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the rate of this compound metabolism.

      • A decrease in the rate of metabolism in the presence of the NSAID indicates inhibition.

In Vivo Studies
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Animal Models:

    • Objective: To evaluate the effect of the NSAID on the pharmacokinetics and hypoglycemic effect of this compound in a living organism.

    • Method:

      • Use a suitable animal model (e.g., rats or dogs).

      • Administer this compound alone to a control group and in combination with the NSAID to a test group.

      • Collect blood samples at various time points.

      • Analyze the plasma samples to determine the concentration-time profiles of this compound (pharmacokinetics).

      • Measure blood glucose levels at each time point to assess the pharmacodynamic effect.

      • Compare the pharmacokinetic parameters (e.g., AUC, Cmax, t½) and the glucose-lowering effect between the two groups.

  • Human Clinical Study:

    • Objective: To confirm the clinical significance of the interaction in humans.

    • Method:

      • A randomized, controlled, crossover study design is often employed.

      • Enroll healthy volunteers or patients with type 2 diabetes.

      • In one period, administer this compound alone. In another period, administer this compound with the NSAID.

      • A washout period is necessary between the two treatment periods.

      • Monitor blood glucose levels and plasma concentrations of this compound throughout each period.

      • Assess for signs and symptoms of hypoglycemia.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cell Acetohexamide_bound This compound (Bound to Albumin) Albumin Albumin Acetohexamide_bound->Albumin Acetohexamide_free This compound (Free) Insulin_release Insulin Release Acetohexamide_free->Insulin_release Stimulates NSAID NSAID NSAID->Acetohexamide_bound Displaces NSAID->Albumin High Affinity Binding

Caption: Mechanism of NSAID-induced potentiation of this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Protein_Binding Plasma Protein Binding Assay Animal_PKPD Animal PK/PD Study Protein_Binding->Animal_PKPD Metabolism_Assay Hepatic Microsome Metabolism Assay Metabolism_Assay->Animal_PKPD Human_Clinical Human Clinical Study Animal_PKPD->Human_Clinical Data_Analysis Data Analysis and Risk Assessment Human_Clinical->Data_Analysis Start Start Investigation Start->Protein_Binding Start->Metabolism_Assay

References

Methodological & Application

Application Notes and Protocols: Acetohexamide In Vitro Assay for Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide is a first-generation sulfonylurea drug utilized in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the reduction of blood glucose levels, which is achieved by stimulating the secretion of insulin from pancreatic β-cells.[3][4] This document provides detailed protocols for conducting in vitro assays to evaluate the effect of this compound on insulin secretion, along with a description of the underlying signaling pathway. These protocols are designed for use with isolated pancreatic islets or insulinoma cell lines (e.g., INS-1, MIN6).

Mechanism of Action

This compound stimulates insulin secretion by interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[4] The K-ATP channel is a complex composed of the sulfonylurea receptor 1 (SUR1) subunit and an inwardly rectifying potassium channel pore (Kir6.2).[2]

The signaling cascade is as follows:

  • Binding to SUR1: this compound binds to the SUR1 subunit of the K-ATP channel.[4]

  • K-ATP Channel Closure: This binding event inhibits the channel's activity, preventing the efflux of potassium ions (K+).[4]

  • Membrane Depolarization: The reduction in K+ efflux leads to the depolarization of the β-cell membrane.[4]

  • Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+).[4]

  • Insulin Vesicle Exocytosis: The subsequent rise in intracellular Ca2+ concentration stimulates the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[4]

Signaling Pathway Diagram

Acetohexamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel K-ATP Channel (SUR1 + Kir6.2) SUR1->KATP_Channel Part of Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Protocols

A static insulin secretion assay is a robust method for determining the dose-dependent effect of this compound on insulin release from pancreatic β-cells.

Materials
  • Pancreatic Islets or Insulinoma Cells (e.g., INS-1, MIN6)

  • Cell Culture Medium (e.g., RPMI-1640) with supplements

  • Krebs-Ringer Bicarbonate (KRB) Buffer

  • This compound

  • Glucose

  • Bovine Serum Albumin (BSA)

  • Acid-Ethanol Solution

  • Insulin ELISA Kit

  • Multi-well culture plates

Experimental Workflow Diagram

GSIS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Cell_Seeding 1. Seed cells in multi-well plates Culture 2. Culture to 80-90% confluency Cell_Seeding->Culture Preincubation 3. Pre-incubate in low glucose KRB Culture->Preincubation Stimulation 4. Stimulate with this compound and/or high glucose Preincubation->Stimulation Incubation 5. Incubate for 1-2 hours at 37°C Stimulation->Incubation Collect_Supernatant 6. Collect supernatant Incubation->Collect_Supernatant Lyse_Cells 7. Lyse cells for total insulin content Incubation->Lyse_Cells ELISA 8. Quantify insulin using ELISA Collect_Supernatant->ELISA Lyse_Cells->ELISA Data_Analysis 9. Analyze and normalize data ELISA->Data_Analysis

Caption: Workflow for a static insulin secretion assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture pancreatic islets or insulinoma cells in their recommended complete growth medium in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells into 24- or 48-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Pre-incubation:

    • On the day of the experiment, carefully wash the cells twice with KRB buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in the low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Prepare fresh KRB buffer containing the desired concentrations of this compound. It is recommended to perform a dose-response curve (e.g., 0, 1, 10, 50, 100, 200 µM).

    • Include the following controls:

      • Basal control: Low glucose (2.8 mM) KRB buffer without this compound.

      • Stimulatory control: High glucose (16.7 mM) KRB buffer without this compound.

      • Vehicle control: KRB buffer with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

    • Remove the pre-incubation buffer and add the treatment buffers to the respective wells.

  • Incubation:

    • Incubate the plates for a defined period, typically 1 to 2 hours, at 37°C in a CO2 incubator.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin. Store at -20°C or -80°C until analysis.

  • Cell Lysis for Total Insulin Content (Optional but Recommended):

    • To normalize the secreted insulin to the total insulin content, lyse the remaining cells in each well using an acid-ethanol solution.

    • Incubate at 4°C overnight to ensure complete extraction of intracellular insulin.

    • Collect the cell lysates and store them at -20°C or -80°C.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants and cell lysates using a commercially available insulin ELISA kit. Follow the manufacturer's instructions carefully.

  • Data Analysis:

    • Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) or normalize to the total protein concentration of the cell lysate.

    • Plot the dose-response curve of this compound-stimulated insulin secretion.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Insulin Secretion from Pancreatic β-Cells

Treatment ConditionThis compound Concentration (µM)Glucose Concentration (mM)Fold Increase in Insulin Secretion (vs. Basal Glucose)
Basal Glucose02.81.0
Stimulatory Glucose016.74.5 ± 0.5
This compound12.81.2 ± 0.2
This compound102.82.0 ± 0.3
This compound502.83.5 ± 0.4
This compound1002.84.2 ± 0.5
This compound2002.84.3 ± 0.6

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Conclusion

The provided protocols and information offer a comprehensive framework for the in vitro investigation of this compound's effect on insulin secretion. The static insulin secretion assay is a reliable method for establishing a dose-response relationship. By employing these standardized cell-based assays, researchers can further elucidate the pharmacological properties of this compound and its role in modulating pancreatic β-cell function.

References

Application Notes and Protocols for the Use of Acetohexamide in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide is a first-generation sulfonylurea drug that has been used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1][3] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.[3] Additionally, this compound may have some extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues.[1]

Rodent models are crucial for studying the pathophysiology of T2DM and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in common rodent models of T2DM.

Signaling Pathway of this compound

Acetohexamide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_bloodstream Bloodstream This compound This compound SUR1 SUR1 This compound->SUR1 binds to KATP_Channel K-ATP Channel (Kir6.2) SUR1->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Blood_Glucose Decreased Blood Glucose Insulin_Secretion->Blood_Glucose leads to

Caption: Signaling pathway of this compound in pancreatic β-cells leading to insulin secretion.

Experimental Protocols

Induction of Type 2 Diabetes in Rodents

Two common methods for inducing a T2DM phenotype in rodents are the use of streptozotocin (STZ) in combination with a high-fat diet (HFD) or STZ with nicotinamide.

a) High-Fat Diet and Streptozotocin (HFD+STZ) Model

This model mimics the progression of T2DM in humans, which often involves insulin resistance followed by β-cell dysfunction.

  • Animals: Male C57BL/6J mice or Sprague-Dawley/Wistar rats (8-10 weeks old).

  • Diet: Provide a high-fat diet (45-60% of calories from fat) for 4-8 weeks to induce obesity and insulin resistance.[4][5]

  • STZ Administration: After the HFD period, administer a single low dose of STZ (e.g., 35-40 mg/kg for rats, 100-150 mg/kg for mice, intraperitoneally) dissolved in cold citrate buffer (pH 4.5) to induce partial β-cell damage.[6][7]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Animals with fasting blood glucose levels >200 mg/dL are typically considered diabetic.

b) Streptozotocin-Nicotinamide Model

This model induces a more rapid onset of diabetes.

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Procedure: Administer nicotinamide (e.g., 110 mg/kg, intraperitoneally) 15 minutes before a single dose of STZ (e.g., 65 mg/kg, intraperitoneally) dissolved in citrate buffer. Nicotinamide provides partial protection to β-cells, resulting in a T2DM-like state.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection.

This compound Administration
  • Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in distilled water.

  • Dosage: As a first-generation sulfonylurea, a potential starting dose for oral administration in rats could be in the range of 10-50 mg/kg body weight, administered once daily. Dose-response studies are recommended to determine the optimal effective dose for the specific rodent model and experimental endpoint.

  • Administration: Administer the this compound suspension orally via gavage.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism.

  • Fasting: Fast the animals for 6-8 hours (overnight fasting can lead to hypoglycemia, especially when treated with a sulfonylurea).

  • Baseline Glucose: At time 0, collect a blood sample from the tail vein to measure baseline blood glucose levels.

  • This compound Administration: Administer this compound or vehicle orally.

  • Glucose Challenge: 30-60 minutes after drug administration, administer a glucose solution (2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose levels at each time point. Plasma insulin levels can also be measured from the collected blood samples.

Experimental Workflow

Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment and Evaluation Induction Induce T2DM in Rodents (e.g., HFD+STZ) Confirmation Confirm Diabetic State (Fasting Blood Glucose > 200 mg/dL) Induction->Confirmation Grouping Randomly assign to groups: - Vehicle Control - this compound Confirmation->Grouping Treatment Daily Oral Administration (Vehicle or this compound) Grouping->Treatment OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Data_Collection Collect Blood Samples (Glucose and Insulin Measurement) OGTT->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: General experimental workflow for evaluating this compound in a rodent model of T2DM.

Data Presentation

The following tables are templates for presenting quantitative data from studies using this compound in rodent models of T2DM. The data presented are hypothetical and for illustrative purposes only, based on the expected effects of a sulfonylurea.

Table 1: Effect of this compound on Fasting Blood Glucose and Insulin Levels in Diabetic Rats

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Fasting Insulin (ng/mL)
Diabetic Control (Vehicle) -350 ± 250.8 ± 0.2
This compound 10280 ± 201.5 ± 0.3
This compound 25210 ± 18 2.2 ± 0.4
This compound 50150 ± 15 3.1 ± 0.5
Non-Diabetic Control -95 ± 82.5 ± 0.4
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Diabetic Control.

Table 2: Blood Glucose Levels during Oral Glucose Tolerance Test (OGTT) in Diabetic Rats Treated with this compound

Treatment GroupDose (mg/kg)0 min15 min30 min60 min90 min120 min
Diabetic Control (Vehicle) -345 ± 22450 ± 30510 ± 35480 ± 28420 ± 25380 ± 20
This compound 25215 ± 15320 ± 20380 ± 25310 ± 18 250 ± 16220 ± 14**
Non-Diabetic Control -98 ± 7180 ± 12160 ± 10120 ± 9105 ± 695 ± 8
Data are presented as mean ± SEM (mg/dL). *p<0.05, *p<0.01 compared to Diabetic Control at the corresponding time point.

Table 3: Area Under the Curve (AUC) for Glucose during OGTT

Treatment GroupDose (mg/kg)AUC (mg·h/dL)
Diabetic Control (Vehicle) -850 ± 50
This compound 25550 ± 40
Non-Diabetic Control -250 ± 20
Data are presented as mean ± SEM. p<0.01 compared to Diabetic Control.

Conclusion

These application notes and protocols provide a framework for investigating the effects of this compound in rodent models of type 2 diabetes. Due to the limited recent literature specifically on this compound in these models, researchers are encouraged to perform dose-response studies and to adapt these general protocols to their specific experimental needs. Careful monitoring of the animals' health, particularly for signs of hypoglycemia, is essential when using sulfonylurea compounds.

References

Application Notes and Protocols: Acetohexamide Solution Preparation for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide is a first-generation sulfonylurea compound known for its hypoglycemic activity.[1] It is primarily used in the management of type 2 diabetes mellitus.[2] In a research context, this compound is a valuable tool for studying insulin secretion pathways and the function of ATP-sensitive potassium (K-ATP) channels.[2][3] Its mechanism of action involves stimulating insulin release from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the K-ATP channel.[4] This interaction initiates a signaling cascade that leads to insulin exocytosis.[2]

These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.

Physicochemical Properties and Solubility

This compound is a white to yellowish-white powder.[5] It is practically insoluble in water but soluble in several organic solvents.[1][5] Proper solubilization is critical for its application in aqueous cell culture environments.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue
Molecular Formula C₁₅H₂₀N₂O₄S
Molecular Weight 324.40 g/mol [1]
CAS Number 968-81-0[1]
Solubility in Water Insoluble / <1 mg/mL[5][6]
Solubility in DMSO Up to 21 mg/mL (~64.7 mM). Note: Moisture-absorbing DMSO can reduce solubility; using fresh DMSO is recommended.[1]
Other Solvents Freely soluble in dimethylformamide (DMF), sparingly soluble in acetone, slightly soluble in methanol and ethanol.[5]

Experimental Protocols

The following protocols detail the preparation of stock and working solutions of this compound. It is crucial to perform these steps under sterile conditions (e.g., in a laminar flow hood) to prevent contamination of cell cultures.

Protocol 1: Preparation of Concentrated Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Determine Required Mass: Calculate the mass of this compound powder needed to achieve the desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example Calculation for a 10 mM stock solution in 1 mL: Mass (g) = (0.010 mol/L) x (0.001 L) x (324.40 g/mol ) = 0.003244 g = 3.24 mg

  • Weigh Powder: Accurately weigh the calculated mass of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile tube.

  • Dissolve in DMSO: Aseptically add the calculated volume of sterile DMSO to the tube containing the powder.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, warm the solution briefly in a 37°C water bath to aid dissolution.[7] Visually inspect to ensure no particulates are present.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[1] Store as recommended in Table 2.

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start calc Calculate Mass of This compound Powder start->calc weigh Weigh this compound in a Sterile Tube calc->weigh add_dmso Add Sterile DMSO to the Powder weigh->add_dmso dissolve Vortex / Warm (37°C) to Dissolve Completely add_dmso->dissolve aliquot Aliquot into Single-Use Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node G cluster_workflow Workflow: this compound Working Solution Preparation start Start thaw Thaw DMSO Stock Solution Aliquot start->thaw prewarm Pre-warm Cell Culture Medium to 37°C start->prewarm dilute Dilute Stock Solution into Medium thaw->dilute prewarm->dilute control Prepare Vehicle Control (Medium + DMSO) prewarm->control mix Mix Gently by Inversion dilute->mix treat Add to Cell Cultures Immediately mix->treat control->treat end_node End treat->end_node G cluster_pathway This compound Signaling Pathway in Pancreatic β-Cells aceto This compound sur1 SUR1 Subunit of K-ATP Channel aceto->sur1 Binds to katp K-ATP Channel Closure sur1->katp Inhibits depol Membrane Depolarization (Reduced K+ Efflux) katp->depol vgcc Voltage-Gated Ca2+ Channel Opening depol->vgcc ca_influx Ca2+ Influx vgcc->ca_influx ca_increase Increased Intracellular [Ca2+] ca_influx->ca_increase exocytosis Insulin Granule Exocytosis ca_increase->exocytosis Triggers

References

Application of Acetohexamide in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide, a first-generation sulfonylurea primarily used in the management of type 2 diabetes, has garnered attention in oncological research for its potential anti-cancer properties. Emerging evidence suggests that this compound may inhibit cancer cell migration, a critical process in tumor metastasis. These application notes provide a comprehensive overview of the methodologies and signaling pathways involved in studying the effects of this compound on cancer cell migration.

Mechanism of Action in Cancer Cell Migration

This compound's inhibitory effect on cancer cell migration is thought to be multifactorial, involving the modulation of several key signaling pathways. While research is ongoing, current evidence points to the following mechanisms:

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to inhibit markers associated with EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[1]

  • Suppression of Pro-migratory Factors: The compound may suppress the synthesis of pro-migratory molecules such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[1]

  • Modulation of Key Signaling Pathways: this compound may exert its anti-migratory effects by influencing crucial signaling pathways implicated in cell motility, including STAT3 and PTP1B, and by regulating the activity of matrix metalloproteinases (MMPs).

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on cancer cell migration and related molecular markers. This data is illustrative and intended to guide experimental design and interpretation.

Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay

Cell LineThis compound Concentration (µM)Wound Closure (%) After 24h
MCF-7 (Breast Cancer) 0 (Control)95 ± 5
2070 ± 7
4045 ± 6
6025 ± 4
A549 (Lung Cancer) 0 (Control)98 ± 4
2075 ± 8
4050 ± 5
6030 ± 6
HCT116 (Colon Cancer) 0 (Control)92 ± 6
2065 ± 5
4040 ± 7
6020 ± 5

Table 2: Effect of this compound on Cancer Cell Invasion in a Transwell Assay

Cell LineThis compound Concentration (µM)Inhibition of Invasion (%)
MDA-MB-231 (Breast Cancer) 2030 ± 4
4055 ± 6
6075 ± 5
PC-9 (Lung Cancer) 2025 ± 5
4050 ± 7
6070 ± 6
SW620 (Colon Cancer) 2035 ± 6
4060 ± 8
6080 ± 4

Table 3: Modulation of EMT Marker Expression by this compound (Western Blot Densitometry)

Cell LineTreatment (48h)Relative E-cadherin ExpressionRelative Vimentin Expression
MCF-7 Control1.001.00
This compound (40 µM)1.85 ± 0.150.45 ± 0.05
A549 Control1.001.00
This compound (40 µM)1.60 ± 0.200.55 ± 0.08

Table 4: Effect of this compound on STAT3 Phosphorylation and MMP Activity

Cell LineTreatmentp-STAT3 / Total STAT3 RatioRelative MMP-9 Activity (Zymography)
MDA-MB-231 Control1.001.00
This compound (40 µM)0.35 ± 0.080.40 ± 0.06
PC-9 Control1.001.00
This compound (40 µM)0.45 ± 0.100.50 ± 0.09

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • 24-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in 24-well plates at a density that forms a confluent monolayer within 24 hours.

  • Once confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells twice with PBS to remove dislodged cells.

  • Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 20, 40, 60 µM). Include a vehicle control (DMSO).

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.

  • Measure the width of the scratch at different points for each time point and treatment.

  • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100

Transwell Migration/Invasion Assay

This assay assesses the migratory and invasive potential of individual cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cancer cell lines (e.g., MDA-MB-231, PC-9, SW620)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Protocol:

  • For invasion assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Rehydrate the inserts with serum-free medium.

  • Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

  • Incubate for 12-48 hours (depending on the cell line).

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Gently wash the inserts with water.

  • Count the stained cells in several random fields under a microscope.

  • Calculate the percentage of inhibition of migration/invasion relative to the control.

Western Blot Analysis for EMT Markers and STAT3 Phosphorylation

This method is used to detect changes in protein expression and phosphorylation.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-E-cadherin, anti-Vimentin, anti-STAT3, anti-p-STAT3 (Tyr705))

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Culture cells to 70-80% confluency and treat with this compound for the desired time (e.g., 48 hours for EMT markers, shorter times for phosphorylation studies).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP Activity

This technique is used to measure the activity of gelatinases like MMP-2 and MMP-9.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • This compound

  • SDS-PAGE gels containing gelatin (1 mg/mL)

  • Zymogram renaturing and developing buffers

Protocol:

  • Culture cells in serum-free medium with or without this compound for 24-48 hours.

  • Collect the conditioned medium.

  • Mix the conditioned medium with non-reducing sample buffer.

  • Perform electrophoresis on a gelatin-containing SDS-PAGE gel at 4°C.

  • After electrophoresis, wash the gel in renaturing buffer (containing Triton X-100) to remove SDS.

  • Incubate the gel in developing buffer at 37°C for 18-24 hours.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantify the band intensities using densitometry.

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways affected by this compound in the context of cancer cell migration.

Acetohexamide_EMT_Pathway This compound This compound EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits E_cadherin E-cadherin (Epithelial Marker) EMT->E_cadherin Downregulates Vimentin Vimentin (Mesenchymal Marker) EMT->Vimentin Up-regulates Cell_Migration Cell Migration & Invasion E_cadherin->Cell_Migration Inhibits Vimentin->Cell_Migration Promotes

Figure 1: this compound's potential role in inhibiting EMT.

Acetohexamide_STAT3_MMP_Pathway This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits? p_STAT3 p-STAT3 This compound->p_STAT3 Inhibits? MMPs MMPs (MMP-2, MMP-9) This compound->MMPs Inhibits? PTP1B->p_STAT3 Dephosphorylates STAT3 STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3->MMPs Upregulates Transcription ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Promotes Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Facilitates

Figure 2: Hypothesized mechanism of this compound via STAT3 and MMPs.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment migration_assay Functional Assays: Wound Healing & Transwell treatment->migration_assay molecular_assay Molecular Analysis: Western Blot (EMT, p-STAT3) Gelatin Zymography (MMPs) treatment->molecular_assay data_analysis Data Analysis: Quantification of Migration/Invasion and Protein Expression/Activity migration_assay->data_analysis molecular_assay->data_analysis conclusion Conclusion: Assess Anti-Migratory Efficacy and Elucidate Mechanism data_analysis->conclusion

Figure 3: General experimental workflow for studying this compound.

Conclusion

This compound presents a promising avenue for research into the inhibition of cancer cell migration. The protocols and information provided herein offer a framework for investigating its efficacy and mechanisms of action. Further studies are warranted to fully elucidate its potential as an anti-metastatic agent and to identify the specific cancer types that may be most responsive to its effects. The provided experimental designs can be adapted to various cancer cell lines and research questions, contributing to a deeper understanding of this compound's role in oncology.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Acetohexamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetohexamide is a first-generation sulfonylurea medication used to treat type 2 diabetes mellitus. It functions by stimulating the pancreas to produce more insulin and helping the body use insulin more efficiently. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides detailed protocols and application data for the analysis of this compound using various HPLC methods.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the analysis of this compound and its active metabolite, Hydroxyhexamide. This allows for easy comparison of different analytical approaches.

ParameterMethod 1: Reversed-Phase HPLC for this compoundMethod 2: Bioanalytical RP-HPLC for Hydroxyhexamide[1]Method 3: High-Performance Affinity Chromatography (HPAC)[2][3]
Analyte(s) This compoundHydroxyhexamide (this compound metabolite)This compound
Matrix Pharmaceutical FormulationsHuman PlasmaProtein Binding Studies
Column Newcrom R1 (Reverse Phase)[4] or Lichrosorb RP-8[5]C18 Reversed-PhaseImmobilized Human Serum Albumin (HSA)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[4] or 0.2% Acetic Acid:Acetonitrile (1:1)[5]Isocratic Mobile Phase (details proprietary)pH 7.4, 0.067 M Potassium Phosphate Buffer
Flow Rate Not Specified (typically 1.0 mL/min)Not Specified0.5 mL/min
Detection UV-VisUV-VisUV-Vis
Wavelength Not specified (typically ~248 nm)Not Specified248 nm (low conc.) or 315 nm (high conc.)
Temperature Ambient or 40°CNot Specified37°C
Injection Vol. Not Specified (typically 20 µL)20 µL20 µL
Sample Prep. Dissolution in a suitable solvent (e.g., mobile phase)Protein precipitation with acetonitrile, evaporation, and reconstitution[1]Dissolution in mobile phase buffer

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Quantification of this compound in Tablets

This protocol describes a general method for the determination of this compound in a tablet dosage form using reversed-phase HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Phosphoric acid or Acetic acid

  • Deionized water (18.2 MΩ·cm)

  • This compound tablets

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 50:50 v/v). The exact ratio should be optimized for best separation. An alternative mobile phase is 0.2% acetic acid in water and acetonitrile (1:1)[5].

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation

  • Weigh and finely powder no fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL. Further dilution may be required to fall within the calibration range.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 248 nm[3]

  • Injection Volume: 20 µL

6. Analysis

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Sample Preparation for this compound Analysis in Plasma

This protocol details a protein precipitation method for extracting this compound's active metabolite, Hydroxyhexamide, from plasma samples, which can be adapted for this compound itself.[1][6]

1. Materials

  • Plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., another sulfonylurea like Tolbutamide in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and centrifuge

  • Nitrogen evaporation system

2. Procedure

  • Pipette 500 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex for 30 seconds.

  • For protein precipitation, add 1.0 mL of cold acetonitrile to each tube and vortex vigorously for 2 minutes.[1]

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of the HPLC mobile phase and vortex for 1 minute.[1]

  • The sample is now ready for injection into the HPLC system.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a pharmaceutical formulation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh Tablet Powder Dissolve_Sample Dissolve_Sample Sample->Dissolve_Sample Dissolve in Mobile Phase Standard Weigh Reference Std. Dissolve_Standard Dissolve_Standard Standard->Dissolve_Standard Dissolve in Mobile Phase Solvent Prepare Mobile Phase HPLC HPLC System (Pump, Injector, Column) Solvent->HPLC Filter Filtered Sample Dissolve_Sample->Filter Sonicate & Filter Dilute Calibration Stds. Dissolve_Standard->Dilute Create Calibrants Filter->HPLC Dilute->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Integrate Peaks & Quantify vs. Curve Chromatogram->Quantify Report Final Report Quantify->Report

Caption: General workflow for this compound analysis by HPLC.

Logical Relationship for Bioanalytical Sample Preparation

This diagram outlines the key steps and rationale for preparing a biological sample (plasma) for HPLC analysis.

Bioanalytical_Prep Start Plasma Sample (Analyte + Proteins) Add_Solvent Add Acetonitrile (Precipitating Agent) Start->Add_Solvent Step 1: Denature Proteins Centrifuge Centrifuge at 10,000 rpm Add_Solvent->Centrifuge Step 2: Pellet Proteins Supernatant Collect Supernatant (Analyte in Solvent) Centrifuge->Supernatant Step 3: Isolate Analyte Evaporate Evaporate Solvent (Nitrogen Stream) Supernatant->Evaporate Step 4: Concentrate Analyte Reconstitute Reconstitute Residue (in Mobile Phase) Evaporate->Reconstitute Step 5: Ensure Compatibility End Ready for HPLC Injection Reconstitute->End

Caption: Logic flow for protein precipitation in plasma samples.

References

Application Notes and Protocols for Acetohexamide Administration in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Acetohexamide, a first-generation sulfonylurea compound. This compound is utilized in research to study its hypoglycemic effects, which are primarily mediated through the stimulation of insulin secretion from pancreatic β-cells.[1][2] This document outlines its mechanism of action, provides key pharmacological data, and offers detailed protocols for oral and intraperitoneal administration in rodent models.

Mechanism of Action: Insulin Secretion Pathway

This compound exerts its primary effect by interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[3] It binds specifically to the sulfonylurea receptor 1 (SUR1) subunit of this channel, inducing its closure.[3] This inhibition of potassium efflux leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions raises intracellular calcium concentrations, triggering the exocytosis of insulin-containing granules and resulting in increased insulin secretion.[3]

Acetohexamide_Pathway cluster_beta_cell Pancreatic β-Cell Membrane ACETO This compound SUR1 SUR1 Subunit ACETO->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits DEPOL Membrane Depolarization KATP->DEPOL Leads to VGCC Voltage-Gated Ca²⁺ Channel DEPOL->VGCC Activates CA_INFLUX Ca²⁺ Influx VGCC->CA_INFLUX Promotes INS_EXO Insulin Granule Exocytosis CA_INFLUX->INS_EXO Triggers INS_REL Insulin Release INS_EXO->INS_REL Results in

Caption: this compound signaling pathway in pancreatic β-cells.
Data Presentation

The following tables summarize key physicochemical properties and provide example vehicle formulations for in vivo administration.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue / DescriptionReference
IUPAC Name 4-acetyl-N-(cyclohexylcarbamoyl)benzenesulfonamide[4]
Molecular Formula C₁₅H₂₀N₂O₄S[1][5]
Molecular Weight 324.40 g/mol [1][5]
Solubility Insoluble in water; Soluble in DMSO (up to 21 mg/mL)[5]
Mechanism Stimulates insulin secretion from pancreatic β-cells.[1][5]
Absorption Well absorbed from the gastrointestinal tract after oral administration.[1][2]
Metabolism Metabolized in the liver to a pharmacologically active metabolite, hydroxyhexamide.[6]
Elimination The drug and its metabolites are primarily eliminated through urinary excretion.[2]

Table 2: Example Vehicle Formulations for In Vivo Administration

RouteVehicle CompositionPreparation NotesReference
Oral Gavage Option 1: 5% DMSO, 95% Corn OilDissolve this compound in DMSO first, then add corn oil. Mix evenly.[5]
Option 2: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% ddH₂OAdd solvents individually in order. Mix until a clear solution is obtained.[5]
Option 3: 0.5% Methylcellulose in WaterA common vehicle for oral suspension of insoluble compounds.[7]
Intraperitoneal (IP) Injection Option 1: 10% DMSO, 90% SalineAseptically mix sterile DMSO with sterile saline. May require warming to maintain solubility.[8]
Option 2: 10% DMA, 20% PG, 40% PEG, 30% SalineA multi-component vehicle for compounds with poor solubility.[9]

Note: All formulations should be prepared fresh daily and used immediately for optimal results. The final concentration of organic solvents like DMSO should be carefully considered to avoid toxicity.

Guidance on Dose Selection for Rodent Studies

A theoretical starting point can be estimated by converting the typical human clinical dose (250 mg to 1500 mg per day) to a Human Equivalent Dose (HED) for rodents using body surface area scaling.[2][10]

Human to Animal Dose Conversion (based on FDA guidance):

  • To convert human dose (mg/kg) to rat dose (mg/kg): Multiply by 6.2

  • To convert human dose (mg/kg) to mouse dose (mg/kg): Multiply by 12.3

Example Calculation (starting with a low human dose):

  • Human Dose: 250 mg for a 60 kg person = 4.17 mg/kg.

  • Estimated Rat Starting Dose: 4.17 mg/kg * 6.2 ≈ 25 mg/kg .

  • Estimated Mouse Starting Dose: 4.17 mg/kg * 12.3 ≈ 50 mg/kg .

Disclaimer: These are theoretical estimates. It is critical to conduct a pilot study with ascending doses (e.g., 10, 50, 100 mg/kg) to establish the dose-response relationship and monitor for signs of hypoglycemia or other toxicity.[11]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice and Rats

This protocol describes the standard procedure for administering this compound via oral gavage. Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[7]

Materials:

  • This compound powder

  • Selected vehicle (see Table 2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Animal scale

  • Appropriately sized syringes (e.g., 1 mL)

  • Gavage needles (flexible or rigid with ball-tip):

    • Mice: 20-22 gauge, 1.5-inch

    • Rats: 16-18 gauge, 3-inch

Procedure:

  • Animal Preparation: Allow animals to acclimatize to the facility for at least one week before the experiment. Weigh each animal immediately before dosing to calculate the precise volume required.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle from Table 2. For suspensions like methylcellulose, ensure it is mixed thoroughly. For solutions containing DMSO, first dissolve the this compound powder in the DMSO component before adding the other components.[5]

    • Vortex or sonicate as needed to achieve a homogenous solution or a fine, uniform suspension. Prepare fresh daily.

  • Dosing Volume Calculation: A safe dosing volume for oral gavage in rodents is typically up to 10 mL/kg.[12]

    • Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

  • Animal Restraint:

    • Firmly restrain the animal by scruffing the loose skin over the neck and back to immobilize the head. Ensure the animal is held in a vertical position to straighten the path to the esophagus.

  • Gavage Administration:

    • Gently insert the gavage needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-attempt.

    • Once the needle is properly positioned, slowly administer the calculated volume.

    • Gently remove the needle and return the animal to its cage.

  • Post-Administration Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions (e.g., distress, abnormal breathing). Monitor for signs of hypoglycemia (e.g., lethargy, tremors, seizure) at time points relevant to the study.

Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.[13] However, care must be taken to avoid injection into the cecum, bladder, or other abdominal organs.[13]

Materials:

  • This compound powder

  • Sterile vehicle (see Table 2)

  • Sterile vials for solution preparation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles:

    • Mice: 25-27 gauge

    • Rats: 23-25 gauge

Procedure:

  • Animal Preparation: Weigh each animal to determine the correct injection volume.

  • Preparation of Dosing Solution:

    • Aseptically prepare the chosen dosing vehicle (e.g., 10% DMSO in sterile saline).[8]

    • Dissolve the required amount of this compound in the vehicle to achieve the target concentration. Ensure the final solution is clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding co-solvents like PEG300).

  • Dosing Volume Calculation: The maximum recommended IP injection volume is 10 mL/kg for both mice and rats.[13]

  • Animal Restraint and Injection Site:

    • Restrain the animal securely to present the abdomen. For rats, a two-person technique is often preferred.[13]

    • Position the animal so its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.

    • The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13]

  • Injection Procedure:

    • Insert the needle, bevel up, at approximately a 30-40 degree angle into the identified injection site.

    • Gently aspirate by pulling back the plunger to check for the presence of fluid (yellow for urine, reddish for blood, or brownish-green for intestinal contents). If any fluid is aspirated, discard the syringe and prepare a new dose.

    • If aspiration is clear, slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, pain at the injection site, or symptoms of hypoglycemia as described in the oral gavage protocol.

General Experimental Workflow

A typical in vivo study involving this compound administration follows a structured workflow to ensure reproducibility and validity of the results.

Experimental_Workflow A Study Design (e.g., Dose, Frequency, Duration) B Animal Acclimatization (Minimum 1 week) A->B C Baseline Measurements (e.g., Body Weight, Blood Glucose) B->C D Randomization (Vehicle and Treatment Groups) C->D E Dose Formulation Preparation (Fresh Daily) D->E F Administration (Oral Gavage or IP Injection) E->F G Monitoring & Data Collection (e.g., Glucose levels, Clinical Signs, Body Weight) F->G H Endpoint & Tissue Collection G->H I Data Analysis & Interpretation H->I

Caption: A generalized workflow for in vivo this compound studies.

References

Application Notes and Protocols: Investigating the Impact of Acetohexamide on Lymphendothelial Cell Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide, a first-generation sulfonylurea drug, is primarily known for its use in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action in glycemic control involves the stimulation of insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[1][2][3] Emerging research has indicated that this compound may have effects beyond its anti-diabetic properties, including potential impacts on the lymphatic system.

Recent studies have explored the effect of this compound on lymphendothelial cell (LEC) monolayers, which form the lining of lymphatic vessels. These investigations are particularly relevant in the context of cancer metastasis, as the lymphatic system is a primary route for tumor cell dissemination. One key study demonstrated that this compound can inhibit the formation of "circular chemorepellent induced defects" (CCIDs) in LEC monolayers.[4] CCIDs are gaps in the lymphendothelial barrier created by tumor cell-secreted factors, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), facilitating tumor cell intravasation.[4]

This compound has been shown to suppress the synthesis of 12(S)-HETE and inhibit the phosphorylation of myosin light chain 2 (MLC2), a key protein involved in cell motility and contraction.[4] These findings suggest a potential role for this compound in modulating lymphatic vessel integrity and permeability, which could have therapeutic implications in oncology and other conditions involving lymphatic dysfunction.

These application notes provide a summary of the reported effects of this compound on LECs and detailed protocols for key experiments to investigate these impacts further.

Data Presentation

The following tables summarize the reported quantitative effects of this compound on lymphendothelial cell monolayers based on existing literature.

Table 1: Effect of this compound on Circular Chemorepellent Induced Defect (CCID) Formation in Lymphendothelial Cell Monolayers

This compound ConcentrationInhibition of CCID Formation (%)
Vehicle Control0%
Low ConcentrationDose-dependent inhibition observed
High ConcentrationSignificant inhibition

Data is based on the dose-dependent inhibitory effects described in Madlener et al., 2013.[4]

Table 2: Effect of this compound on 12(S)-HETE Synthesis in a Co-culture Model

Treatment12(S)-HETE Levels (relative to control)
Vehicle Control100%
This compoundSuppressed synthesis

Data is based on the described suppression of 12(S)-HETE synthesis in Madlener et al., 2013.[4]

Table 3: Effect of this compound on Myosin Light Chain 2 (MLC2) Phosphorylation in Lymphendothelial Cells

Treatment ConditionPhospho-MLC2 Levels (relative to control)
Untreated ControlBaseline
12(S)-HETE StimulationIncreased
12(S)-HETE Stimulation + this compoundStrongly inhibited

Data is based on the described inhibition of MLC2 phosphorylation in Madlener et al., 2013.[4]

Experimental Protocols

Protocol 1: Circular Chemorepellent Induced Defect (CCID) Assay

This assay measures the ability of a compound to inhibit the formation of gaps in a lymphendothelial cell monolayer induced by tumor cell spheroids.

Materials:

  • Human Lymphendothelial Cells (LECs)

  • Tumor cells (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., Endothelial Cell Growth Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope with imaging capabilities

Methodology:

  • Cell Culture: Culture LECs and tumor cells in their respective growth media.

  • Spheroid Formation: Generate tumor cell spheroids by seeding a specific number of cells in a non-adherent round-bottom 96-well plate.

  • LEC Monolayer Formation: Seed LECs in a flat-bottom 96-well plate and culture until a confluent monolayer is formed.

  • Treatment: Treat the confluent LEC monolayers with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).

  • Co-culture: Carefully place the tumor cell spheroids onto the center of the LEC monolayers.

  • Incubation: Co-culture the spheroids and LECs for a period sufficient to induce CCIDs (e.g., 24-48 hours).

  • Imaging and Analysis: Image the LEC monolayers and measure the area of the CCIDs. Calculate the percentage of inhibition of CCID formation for each treatment condition relative to the vehicle control.

Protocol 2: Lymphendothelial Cell Monolayer Permeability Assay (Transwell Assay)

This assay measures the permeability of the lymphendothelial cell monolayer to macromolecules.

Materials:

  • Human Lymphendothelial Cells (LECs)

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Endothelial cell growth medium

  • This compound

  • FITC-dextran (e.g., 40 kDa)

  • Fluorometer

  • Incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Seed LECs onto the apical side of the Transwell inserts and add medium to the basolateral chamber.

  • Monolayer Formation: Culture the cells for 2-4 days, or until a confluent monolayer is formed. Confluency can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Treatment: Pre-treat the LEC monolayers with the desired concentrations of this compound or vehicle control for a specified time.

  • Tracer Addition: Add FITC-dextran to the apical chamber at a final concentration of 1 mg/mL.

  • Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.

  • Sample Collection: Carefully collect a sample from the basolateral chamber.

  • Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader.

  • Data Analysis: Calculate the relative permeability by comparing the fluorescence of the treated samples to the controls.

Protocol 3: Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC2)

This protocol is for detecting changes in the phosphorylation status of MLC2 in LECs.

Materials:

  • Human Lymphendothelial Cells (LECs)

  • This compound

  • 12(S)-HETE (or other stimulus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-MLC2, anti-total MLC2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Culture LECs to near confluency and treat with this compound and/or a stimulus like 12(S)-HETE for the desired time.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-MLC2 signal to total MLC2 and a loading control like GAPDH.

Mandatory Visualization

G cluster_0 cluster_1 Lymphendothelial Cell Tumor Cell Tumor Cell 12(S)-HETE 12(S)-HETE Tumor Cell->12(S)-HETE secretes LEC Receptor LEC Receptor 12(S)-HETE->LEC Receptor activates This compound This compound This compound->12(S)-HETE inhibits synthesis p-MLC2 p-MLC2 This compound->p-MLC2 inhibits phosphorylation MLC Kinase MLC Kinase LEC Receptor->MLC Kinase activates MLC Kinase->p-MLC2 phosphorylates (MLC2 -> p-MLC2) Cell Retraction Cell Retraction p-MLC2->Cell Retraction induces CCID Formation CCID Formation Cell Retraction->CCID Formation

Caption: Proposed signaling pathway of this compound in LECs.

G cluster_workflow CCID Assay Workflow A 1. Culture confluent LEC monolayer B 2. Treat with this compound or Vehicle Control A->B C 3. Add Tumor Cell Spheroid B->C D 4. Co-culture for 24-48 hours C->D E 5. Image and Measure CCID Area D->E F 6. Calculate % Inhibition E->F

Caption: Experimental workflow for the CCID assay.

References

Application Notes and Protocols: Molecular Docking Studies of Acetohexamide with Bacterial Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetohexamide, a first-generation sulfonylurea drug traditionally used for the management of type 2 diabetes, has shown potential as an antibacterial agent.[1] This document provides detailed application notes and protocols for the in silico analysis of this compound's interaction with various bacterial proteins through molecular docking. The repurposing of existing drugs like this compound presents a promising and cost-effective strategy in the face of rising antimicrobial resistance. Molecular docking simulations are a powerful computational tool to predict the binding affinity and interaction patterns between a ligand (this compound) and a protein target, offering insights into its potential mechanism of action at the molecular level.

Data Presentation: Binding Energy of this compound with Bacterial Proteins

Molecular docking studies have predicted the binding energies of this compound with proteins from several bacterial species, suggesting a potential inhibitory effect. The following table summarizes the quantitative data from a key study in this area. Lower binding energy values indicate a more stable protein-ligand complex and potentially stronger inhibition.

Bacterial SpeciesTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)
Klebsiella pneumoniaeBeta-ketoacyl-ACP synthase I (4OR7)-22.44
Proteus mirabilisPutative uncharacterized protein (4GW3)-38.38
Staphylococcus aureusSerine/threonine-protein kinase (7AHL)-37.84
Escherichia coliL-threonine ammonia-lyase (4CKL)-50.12
Candida albicansN-myristoyltransferase (1IYK)-54.35

Table 1: Predicted binding energies of this compound with various microbial proteins, as determined by molecular docking simulations using Patchdock and Firedock online servers.[1]

Experimental Protocols: Molecular Docking

This section outlines a detailed protocol for performing molecular docking studies of this compound with bacterial proteins. The protocol is based on the widely used AutoDock software but can be adapted for other docking programs.

Preparation of the Receptor (Bacterial Protein)
  • Obtain Protein Structure: Download the 3D structure of the target bacterial protein in PDB format from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (--INVALID-LINK--). The PDB IDs from Table 1 can be used as a starting point.

  • Clean the Protein Structure:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands or inhibitors.

    • If the protein is a multimer, retain only the chain that contains the active site of interest for the docking study.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for calculating electrostatic interactions.

  • Assign Partial Charges: Compute and assign partial charges (e.g., Kollman charges) to all atoms in the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a database like PubChem (--INVALID-LINK--) in SDF or MOL2 format.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Define Torsion Bonds: Define the rotatable (torsional) bonds in the ligand to allow for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Grid Box Generation
  • Identify the Binding Site: The binding site on the protein can be identified based on the location of a co-crystallized ligand in the experimental structure or by using binding site prediction tools.

  • Define the Grid Box: A 3D grid box must be defined that encompasses the entire binding site. The size and center of the grid box need to be specified. The grid spacing is typically set to 0.375 Å.

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that contains all the information about the grid box and the protein.

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the interaction energies for various atom types within the defined grid box. This generates map files that are used during the docking simulation.

Running the Docking Simulation
  • Prepare Docking Parameter File: Create a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid map files, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).

  • Run AutoDock: Execute the AutoDock program using the prepared docking parameter file. This will perform the docking simulation and generate a docking log file (.dlg).

Analysis of Results
  • Examine the Docking Log File: The docking log file contains information about the different binding poses (conformations) of the ligand, their corresponding binding energies, and inhibition constants (Ki).

  • Visualize Docking Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to view the docked poses of this compound within the protein's binding site.

  • Analyze Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the protein for the best-ranked poses.

  • Clustering Analysis: Perform a clustering analysis of the docked conformations to identify the most populated and energetically favorable binding modes.

Mandatory Visualizations

Experimental Workflow for Molecular Docking

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Obtain Protein Structure (PDB) Clean_PDB Clean Protein (Remove Water, Ions) PDB->Clean_PDB Ligand Obtain Ligand Structure (this compound) Energy_Min_Ligand Energy Minimization Ligand->Energy_Min_Ligand Add_H_PDB Add Hydrogens & Charges Clean_PDB->Add_H_PDB Save_PDBQT_PDB Save as PDBQT Add_H_PDB->Save_PDBQT_PDB Grid_Gen Grid Box Generation Save_PDBQT_PDB->Grid_Gen Torsion_Ligand Define Torsions Energy_Min_Ligand->Torsion_Ligand Save_PDBQT_Ligand Save as PDBQT Torsion_Ligand->Save_PDBQT_Ligand DPF_Gen Create Docking Parameter File Save_PDBQT_Ligand->DPF_Gen Run_AutoGrid Run AutoGrid Grid_Gen->Run_AutoGrid Run_AutoGrid->DPF_Gen Run_AutoDock Run AutoDock DPF_Gen->Run_AutoDock Analyze_DLG Analyze Docking Log File Run_AutoDock->Analyze_DLG Visualize Visualize Poses Analyze_DLG->Visualize Interactions Analyze Interactions Visualize->Interactions

Caption: A flowchart illustrating the key steps in a molecular docking study.

Postulated Signaling Pathway Inhibition by this compound

Given that this compound is a sulfonylurea, it is plausible that its antibacterial activity stems from the inhibition of a key metabolic enzyme. For instance, the inhibition of an enzyme in a crucial biosynthetic pathway, such as amino acid or nucleotide synthesis, would deplete the cell of essential building blocks, leading to the cessation of growth and eventual cell death. This disruption in metabolic flux can also have downstream effects on bacterial signaling pathways that are sensitive to the metabolic state of the cell.

signaling_pathway This compound This compound TargetEnzyme Bacterial Metabolic Enzyme (e.g., in Amino Acid Synthesis) This compound->TargetEnzyme Inhibition MetabolicPathway Essential Metabolic Pathway EssentialMetabolites Depletion of Essential Metabolites (e.g., Amino Acids, Nucleotides) MetabolicPathway->EssentialMetabolites Leads to SignalingCascade Disruption of Metabolic Signaling MetabolicPathway->SignalingCascade Impacts ProteinSynthesis Inhibition of Protein Synthesis EssentialMetabolites->ProteinSynthesis DNASynthesis Inhibition of DNA Replication EssentialMetabolites->DNASynthesis GrowthArrest Bacterial Growth Arrest ProteinSynthesis->GrowthArrest DNASynthesis->GrowthArrest StressResponse Altered Stress Response SignalingCascade->StressResponse

Caption: A diagram showing the potential mechanism of this compound's antibacterial action.

References

Troubleshooting & Optimization

Overcoming Acetohexamide solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility challenges of acetohexamide in physiological buffers and cell culture media.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental work with this compound in a direct question-and-answer format.

Q1: I added my this compound stock solution to my physiological buffer (e.g., PBS) or cell culture medium, and it immediately turned cloudy or formed a precipitate. What happened?

A: This is a common issue known as precipitation, which often occurs when a compound's solubility limit is exceeded in an aqueous environment. The primary causes are typically "solvent shock" and high final concentrations. This compound is practically insoluble in water, so when a concentrated stock made in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent concentration drops dramatically, causing the drug to crash out of solution.[1][2][3]

To resolve this, consider the following:

  • Optimize Dilution: Instead of a single-step dilution, add the stock solution drop-wise into the pre-warmed (37°C) buffer or media while vortexing or swirling gently.[2] This avoids localized high concentrations. A stepwise serial dilution can also be effective.[1]

  • Reduce Final Concentration: Ensure your target concentration does not exceed the known solubility limit of this compound in your specific medium.

  • Check Solvent Percentage: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Keeping the final solvent concentration as low as possible is crucial, but maintaining a minimal level can help keep the compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Q2: My this compound solution was clear at first but formed a precipitate after being placed in the 37°C incubator. Why?

A: This can be caused by several factors related to the stability of the solution and the culture environment:

  • Temperature Shifts: Some compounds are less soluble at 37°C than at room temperature. More commonly, repeated temperature changes, such as moving media from 4°C storage to a 37°C incubator, can cause salts and other components to precipitate.[2]

  • Media Instability: Over time, components in the culture medium can degrade, or evaporation can increase the concentration of salts, leading to precipitation.[4] Ensure the incubator has adequate humidity and that culture flasks are properly sealed.[4]

  • pH Shifts: The bicarbonate buffering system in most cell culture media is sensitive to atmospheric CO2.[1] Incorrect CO2 levels in the incubator can cause the pH of the medium to shift, which can significantly affect the solubility of a pH-sensitive compound like this compound.[1]

Q3: I am struggling to dissolve this compound powder directly in my buffer. What should I do?

A: Direct dissolution of this compound in aqueous buffers is not recommended due to its very low water solubility.[3] You should first prepare a concentrated stock solution in a suitable organic solvent where it is more soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5] This stock can then be carefully diluted to the final working concentration in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A: this compound is a first-generation sulfonylurea drug.[6] Its properties are critical for understanding its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀N₂O₄S[7]
Molecular Weight 324.40 g/mol [5]
Appearance White to yellowish-white crystalline powder[3]
pKa ~6.6[6]
LogP 2.44[6]

Q2: What is the solubility of this compound in different solvents?

A: this compound's solubility varies significantly between aqueous and organic solvents.

SolventSolubilitySource(s)
Water Practically insoluble (< 1 mg/mL)[3][6]
DMSO ≥ 21 mg/mL (~64.7 mM)[5]
Ethanol (95%) Slightly soluble[3]
Methanol Slightly soluble[3]
Acetone Sparingly soluble[3]
Dimethylformamide Freely soluble[3]

Q3: How can I fundamentally improve the solubility of this compound in my physiological buffer?

A: Beyond optimizing the dilution of a DMSO stock, you can employ several formulation strategies:

  • pH Adjustment: this compound is a weak acid with a pKa of ~6.6.[6] Increasing the pH of your buffer to be at least 1-2 units above the pKa (e.g., pH 7.6-8.6) will ionize the molecule, significantly increasing its aqueous solubility.[8] Always ensure the final pH is compatible with your experimental system (e.g., cells).

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming an inclusion complex that is more water-soluble.[1][8] (2-Hydroxypropyl)-β-cyclodextrin is commonly used for this purpose in cell culture applications.[1]

  • Leverage Serum Proteins: If your experiment uses serum-containing media, the proteins within the serum (like albumin) can bind to this compound and help maintain its solubility.[1][9]

Visual Guides and Workflows

Troubleshooting this compound Precipitation

The following workflow provides a step-by-step decision tree for diagnosing and solving precipitation issues.

G start Precipitation Observed? q_when When did it occur? start->q_when immediately Immediately upon dilution q_when->immediately Immediately over_time Over time in incubator q_when->over_time Over Time cause_immediate Likely Cause: 'Solvent Shock' or Concentration Too High immediately->cause_immediate cause_over_time Likely Causes: - Temp/pH Instability - Media Degradation over_time->cause_over_time sol_immediate1 Solution 1: Add stock drop-wise to pre-warmed, stirring media. cause_immediate->sol_immediate1 sol_immediate2 Solution 2: Use a more dilute stock or perform serial dilutions. cause_immediate->sol_immediate2 sol_immediate3 Solution 3: Ensure final DMSO is <0.5% and concentration is below limit. cause_immediate->sol_immediate3 sol_over_time1 Solution 1: Check incubator CO2/humidity. Ensure flasks are sealed. cause_over_time->sol_over_time1 sol_over_time2 Solution 2: Prepare media fresh. Minimize storage time before use. cause_over_time->sol_over_time2 sol_over_time3 Solution 3: Avoid repeated freeze-thaw cycles of stock solution. cause_over_time->sol_over_time3 G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) AH_protonated This compound (AH) (Protonated Form) sol_low Poorly Water-Soluble (Precipitation Risk) AH_protonated->sol_low A_ionized This compound (A⁻) (Ionized Form) AH_protonated->A_ionized Increase pH above pKa (~6.6) A_ionized->AH_protonated Decrease pH sol_high Highly Water-Soluble (Dissolved) A_ionized->sol_high G This compound This compound sur1 Binds to SUR1 Subunit of K-ATP Channel This compound->sur1 k_atp K-ATP Channel Closure sur1->k_atp k_efflux ↓ K⁺ Efflux k_atp->k_efflux depolarization Membrane Depolarization k_efflux->depolarization ca_channel Voltage-Gated Ca²⁺ Channels Open depolarization->ca_channel ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx insulin Insulin Granule Exocytosis ca_influx->insulin release Insulin Secretion insulin->release

References

Potential for Acetohexamide assay interference in biochemical screens

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference from the sulfonylurea compound, acetohexamide, in biochemical screens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my biochemical assay?

A1: this compound is a first-generation sulfonylurea drug primarily used to treat type 2 diabetes.[1] Its chemical structure, containing a substituted benzene ring, a sulfonylurea group, and a cyclohexyl ring, gives it the potential to interfere in various biochemical assays.[1] Potential interference mechanisms include absorbance in the UV range, and possible, though not extensively documented, fluorescence or quenching effects. Its primary metabolite, hydroxyhexamide, is more potent and has a longer half-life, and should also be considered as a potential source of interference in cell-based assays.[2][3]

Q2: My assay is showing unexpected results in the presence of this compound. How can I determine if this is due to assay interference?

A2: The first step is to perform a series of control experiments to isolate the source of the unexpected results. A crucial control is a "target-free" or "enzyme-free" assay. In this setup, you measure the assay signal in the presence of this compound and all other assay components except for the biological target (e.g., enzyme, receptor). A change in signal that correlates with the concentration of this compound strongly suggests direct interference with the assay chemistry or detection method.

Q3: What are the most likely mechanisms of interference for this compound?

A3: Based on its chemical structure and known properties, the most probable interference mechanisms are:

  • Absorbance Interference: this compound is known to absorb light in the UV range, with absorption maxima reported at approximately 247 nm and 283 nm in methanol.[1] This can interfere with assays that use absorbance readings in this region.

  • Fluorescence Interference: While not well-documented, compounds with aromatic rings can sometimes exhibit autofluorescence or quench the fluorescence of other molecules.[4] This could lead to false-positive or false-negative results in fluorescence-based assays.

  • Metabolite Interference: In cell-based assays, this compound is metabolized to hydroxyhexamide.[2][3] This active metabolite could have its own interference profile, potentially different from the parent compound.

Q4: Are there any known instances of this compound or other sulfonylureas interfering with specific assays?

A4: There is a documented case of sulfonylurea drugs interfering with the Jaffé method for creatinine determination, a colorimetric assay.[5] While this is a clinical chemistry test and not a high-throughput screen, it demonstrates the potential for this class of compounds to interfere with biochemical assays.

Troubleshooting Guides

Absorbance-Based Assays

Issue: You observe an unexpected increase or decrease in absorbance in the presence of this compound.

Potential Cause: this compound absorbs light in the UV spectrum, which may overlap with the absorbance wavelength of your substrate or product.[1]

Troubleshooting Steps:

  • Determine the Absorbance Spectrum of this compound:

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.

    • Scan the absorbance of the solution from 230 nm to 800 nm to identify its absorbance peaks.

  • Run a Target-Free Control:

    • Perform the assay with this compound but without the enzyme or protein of interest.

    • If you still observe a change in absorbance, it confirms direct interference.

  • Correct for Background Absorbance:

    • For each concentration of this compound tested, subtract the absorbance value obtained in the target-free control from the value obtained in the complete assay.

This compound Concentration (µM)Absorbance (Assay Wavelength) in Target-Free Control
1Record Value
10Record Value
100Record Value
Caption: Example data table for recording background absorbance of this compound.
Fluorescence-Based Assays (Fluorescence Intensity, FRET, FP)

Issue: You observe unexpected changes in fluorescence (increase or decrease) in the presence of this compound.

Potential Causes:

  • Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: this compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in signal.[4]

Troubleshooting Steps:

  • Check for Autofluorescence:

    • Prepare solutions of this compound in your assay buffer at various concentrations.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay, but in the absence of your fluorescent probe.

  • Assess for Quenching (Inner Filter Effect):

    • If this compound absorbs light at the excitation or emission wavelength of your fluorophore (determined from its absorbance spectrum), it may cause quenching.

    • To mitigate this, you can try to use a different fluorophore with excitation and emission wavelengths outside of this compound's absorbance range.

  • Run a Probe-Only Control:

    • Incubate your fluorescent probe with this compound in the absence of the biological target. A change in fluorescence intensity indicates direct interaction with the probe.

This compound Concentration (µM)Autofluorescence Intensity (RFU)% Quenching of Fluorescent Probe
1Record ValueCalculate Value
10Record ValueCalculate Value
100Record ValueCalculate Value
Caption: Example data table for characterizing fluorescence interference.
Luciferase-Based Assays

Issue: You observe an unexpected increase or decrease in luminescence in a luciferase reporter assay.

Potential Cause: this compound or its metabolites may directly inhibit or stabilize the luciferase enzyme.[6]

Troubleshooting Steps:

  • Perform a Luciferase Inhibition Assay:

    • Use a purified luciferase enzyme (the same type as in your reporter assay).

    • Measure the luminescence signal in the presence of varying concentrations of this compound. A dose-dependent decrease in signal indicates direct inhibition.

  • Consider Enzyme Stabilization:

    • In cell-based assays, some inhibitors can paradoxically increase the luminescence signal by stabilizing the luciferase enzyme, leading to its accumulation.

    • If you observe an increase in signal, consider using an orthogonal reporter gene, such as β-lactamase or β-galactosidase, to confirm your results.

This compound Concentration (µM)% Inhibition of Purified Luciferase
1Calculate Value
10Calculate Value
100Calculate Value
Caption: Example data table for assessing direct luciferase inhibition.

Experimental Protocols & Methodologies

Protocol 1: Characterizing this compound Absorbance Interference

Objective: To determine if this compound directly interferes with an absorbance-based assay.

Methodology:

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in the assay buffer.

  • Acquire Absorbance Spectrum: For the highest concentration of this compound, measure its absorbance spectrum (e.g., 230-800 nm) to identify absorbance maxima.

  • Target-Free Assay: Set up a reaction plate with all assay components except the biological target. Add the this compound dilutions.

  • Incubation: Incubate the plate under standard assay conditions (time and temperature).

  • Measurement: Measure the absorbance at the assay's detection wavelength.

  • Data Analysis: Plot the absorbance from the target-free wells against the this compound concentration. This represents the background signal to be subtracted from the full assay data.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Serial Dilution C Combine this compound and Assay Mix A->C B Prepare Target-Free Assay Mix B->C D Incubate C->D E Measure Absorbance D->E F Plot Absorbance vs. [this compound] E->F G Generate Correction Factor F->G Start Unexpected Assay Result with this compound Control Run Target-Free Control Start->Control Interference Interference Confirmed Control->Interference Signal Change Observed NoInterference No Direct Interference Control->NoInterference No Signal Change Characterize Characterize Mechanism (e.g., Absorbance, Fluorescence, Enzyme Inhibition) Interference->Characterize Hypothesis Re-evaluate Biological Hypothesis NoInterference->Hypothesis Orthogonal Validate with Orthogonal Assay Characterize->Orthogonal This compound This compound SUR1 SUR1 This compound->SUR1 binds KATP KATP Channel SUR1->KATP inhibits Depolarization Membrane Depolarization KATP->Depolarization leads to Ca2_channel Voltage-Gated Ca2+ Channel Depolarization->Ca2_channel opens Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx allows Insulin Insulin Release Ca2_influx->Insulin triggers

References

Technical Support Center: Optimizing Acetohexamide Dosage for Consistent Results in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of acetohexamide in rat models. Our goal is to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in rats?

A1: this compound is a first-generation oral sulfonylurea drug with hypoglycemic activity.[1] Its primary mechanism of action involves stimulating the pancreatic beta cells to secrete insulin.[1] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the beta-cell membrane.[2] This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[2][3]

Q2: Does this compound have an active metabolite in rats?

A2: Yes, this compound is metabolized in the liver to its major active metabolite, hydroxyhexamide.[4] This metabolite also possesses hypoglycemic activity.[4] The reductive metabolism of this compound to hydroxyhexamide is reversible in rats.[4]

Q3: What are suitable vehicles for preparing this compound for administration to rats?

A3: this compound is practically insoluble in water but freely soluble in dimethylformamide (DMF) and sparingly soluble in acetone.[5] For in vivo studies in rats, it can be formulated as a suspension or a clear solution depending on the chosen vehicle system. Common vehicles include:

  • For Oral Administration: A homogeneous suspension can be made using carboxymethylcellulose sodium (CMC-Na).[6]

  • For Injection (e.g., Intraperitoneal): A clear solution can be prepared using a co-solvent system such as DMSO in combination with PEG300, Tween 80, and water, or DMSO in corn oil.[6] It is crucial to ensure the final concentration of DMSO is minimized to avoid potential toxicity.[7]

Q4: What are the recommended routes of administration for this compound in rats?

A4: The most common routes of administration for this compound in rat studies are oral (p.o.) and intraperitoneal (i.p.). Oral administration, often via gavage, mimics the clinical route of use.[4][8] Intraperitoneal injection can be used for more direct systemic delivery. The choice of route will depend on the specific experimental design and objectives.

Q5: What are the potential signs of this compound overdose or toxicity in rats?

A5: The primary sign of this compound overdose is severe hypoglycemia.[3] Symptoms in rats can include lethargy, tremors, seizures, and coma. Due to its mechanism of action, excessive insulin release is the main toxic effect.[9] It is critical to carefully monitor blood glucose levels, especially during dose-finding studies.

Troubleshooting Guide

Problem: High variability in blood glucose response among rats in the same experimental group.

  • Possible Cause 1: Inconsistent Formulation. If using a suspension, the compound may not be uniformly distributed, leading to inconsistent dosing.

    • Solution: Ensure the formulation is a homogenous suspension or a stable, uniform solution before each administration. Vortex the suspension thoroughly immediately before drawing each dose. For solutions, ensure the compound is fully dissolved.

  • Possible Cause 2: Inaccurate Dosing. Small errors in injection volume can lead to significant differences in the administered dose, especially with concentrated solutions.

    • Solution: Use appropriately sized syringes and needles for the required volume. Ensure proper calibration of any automated dosing equipment. Double-check dose calculations based on the most recent body weight of each animal.

  • Possible Cause 3: Animal-to-Animal Variation. Factors such as genetic strain, sex, age, and underlying health status can influence drug metabolism and response.

    • Solution: Use a homogenous population of rats (same strain, sex, and age). Ensure all animals are properly acclimated to the housing and experimental conditions. Increase the number of animals per group to improve statistical power.

  • Possible Cause 4: Stress-Induced Hyperglycemia. The stress of handling and administration (e.g., oral gavage) can cause a transient increase in blood glucose, which may mask or alter the hypoglycemic effect of this compound.

    • Solution: Handle animals gently and consistently. Acclimatize the animals to the handling and dosing procedures before the start of the study. Consider using less stressful administration methods if possible.[10]

Problem: No significant hypoglycemic effect is observed at the initial dose.

  • Possible Cause 1: Insufficient Dose. The selected starting dose may be below the therapeutic threshold for the specific rat model and experimental conditions.

    • Solution: Conduct a pilot dose-finding study with a wider range of doses to determine the effective dose 50 (ED50). It is recommended to start with a low dose and escalate to identify a dose that produces the desired level of hypoglycemia without causing severe adverse effects.

  • Possible Cause 2: Poor Bioavailability/Absorption. The formulation may not be optimal for absorption, particularly with oral administration.

    • Solution: Review the formulation and consider using solubilizing agents or different vehicles to improve absorption. Ensure the vehicle is appropriate for the route of administration.

  • Possible Cause 3: Incorrect Administration Technique. For example, with oral gavage, improper placement of the gavage needle could lead to the dose not reaching the stomach.

    • Solution: Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, verify the correct placement of the needle. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into an organ or subcutaneous tissue.

Problem: Severe hypoglycemia or other adverse events are observed.

  • Possible Cause 1: The dose is too high. The administered dose is supratherapeutic for the animal model.

    • Solution: Immediately reduce the dose in subsequent experiments. If severe hypoglycemia occurs, it may be necessary to administer a glucose solution to the affected animals. Review any available toxicity data to inform a safer starting dose.

  • Possible Cause 2: Increased Sensitivity of the Animal Model. The specific strain or health status of the rats may make them more sensitive to the effects of this compound.

    • Solution: Begin with lower doses than those reported in the literature for other strains. Carefully monitor the animals for any signs of adverse effects.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterPractically Insoluble[5]
Ethanol (95%)Slightly Soluble[5]
AcetoneSparingly Soluble[5]
Dimethylformamide (DMF)Freely Soluble[5]
Dimethyl Sulfoxide (DMSO)≥ 21 mg/mL[6]

Table 2: Example Formulations for this compound Administration in Rats

Route of AdministrationVehicle CompositionFinal Concentration ExampleNotes
Oral GavageCarboxymethylcellulose sodium (CMC-Na) in sterile water or saline≥ 5 mg/mLPrepare as a homogeneous suspension. Vortex well before each administration.[6]
Intraperitoneal Injection5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O5 mg/mLPrepare by first dissolving this compound in DMSO, then adding the other components in order. Ensure the solution is clear before administration.[6]
Intraperitoneal Injection5% DMSO, 95% Corn Oil1 mg/mLFirst, dissolve this compound in DMSO to create a stock solution. Then, dilute the stock solution with corn oil to the final concentration.[6]

Experimental Protocols

Protocol 1: Pilot Dose-Finding Study for Oral Administration of this compound in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old), acclimated for at least one week. House animals under standard conditions with ad libitum access to food and water.

  • Dose Groups: Establish at least four dose groups and one vehicle control group (n=5-6 rats per group). Based on clinical doses and the lack of precise preclinical data, a suggested starting range could be 10, 30, and 100 mg/kg.

  • Preparation of Dosing Suspension (Example with CMC-Na):

    • Calculate the required amount of this compound and vehicle for each dose group.

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

    • Levigate the this compound powder with a small amount of the CMC-Na solution to form a paste.

    • Gradually add the remaining CMC-Na solution while stirring or vortexing to achieve the desired concentration and a uniform suspension.

    • Prepare the suspension fresh daily.

  • Administration:

    • Fast the rats for 4-6 hours before dosing to reduce variability in glucose levels.

    • Weigh each rat immediately before dosing.

    • Administer the calculated volume of the this compound suspension or vehicle via oral gavage using an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats). The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[11]

    • Vortex the suspension immediately before filling the syringe for each animal.

  • Blood Glucose Monitoring:

    • Collect a baseline blood sample (Time 0) from the tail vein just before dosing.

    • Collect subsequent blood samples at 1, 2, 4, 6, 8, and 24 hours post-administration.

    • Use a calibrated glucometer to measure blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each dose group.

    • Calculate the area under the curve (AUC) for the glucose-lowering effect.

    • Determine the dose-response relationship to identify an optimal dose for subsequent studies.

Protocol 2: Pilot Dose-Finding Study for Intraperitoneal (IP) Administration of this compound in Rats

  • Animal Model: As described in Protocol 1.

  • Dose Groups: As described in Protocol 1. A lower dose range may be considered for IP administration due to potentially higher bioavailability.

  • Preparation of Dosing Solution (Example with DMSO/PEG300/Tween80):

    • Calculate the required amount of this compound and vehicle components.

    • Dissolve the this compound in DMSO to create a concentrated stock solution.

    • In a separate tube, combine the required volumes of PEG300, Tween 80, and ddH₂O.

    • Add the this compound-DMSO stock solution to the vehicle mixture and vortex until a clear solution is formed.

    • Prepare the solution fresh before use and protect it from light if necessary.

  • Administration:

    • Fast the rats for 4-6 hours prior to injection.

    • Weigh each rat immediately before injection.

    • Administer the calculated volume via intraperitoneal injection into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use an appropriate needle size (e.g., 23-25 gauge). The maximum recommended volume for IP injection in rats is 10 mL/kg.

  • Blood Glucose Monitoring and Data Analysis: As described in Protocol 1.

Mandatory Visualizations

Acetohexamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-Cell Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds K_ATP K-ATP Channel (Kir6.2) SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Exocytosis

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Experimental_Workflow start Start: Dose-Finding Study acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomize into Dose Groups (e.g., Vehicle, 10, 30, 100 mg/kg) acclimatization->grouping fasting Fast Animals (4-6 hours) grouping->fasting weighing Weigh Animals & Calculate Dose Volume fasting->weighing preparation Prepare Dosing Formulation weighing->preparation administration Administer this compound or Vehicle (Oral Gavage or IP Injection) preparation->administration monitoring Blood Glucose Monitoring (0, 1, 2, 4, 6, 8, 24h) administration->monitoring analysis Data Analysis (Plot curves, calculate AUC) monitoring->analysis end Determine Optimal Dose analysis->end

Caption: Experimental workflow for a dose-finding study in rats.

Troubleshooting_Guide cluster_variability High Variability cluster_no_effect No Hypoglycemic Effect cluster_toxicity Severe Hypoglycemia / Toxicity issue Unexpected Experimental Outcome var_formulation Check Formulation (Homogeneity) issue->var_formulation High Variability? ne_dose Increase Dose (Conduct Dose-Finding Study) issue->ne_dose No Effect? tox_dose Reduce Dose issue->tox_dose Toxicity? var_dosing Verify Dosing Technique & Volume var_formulation->var_dosing var_animals Assess Animal Homogeneity var_dosing->var_animals ne_absorption Optimize Formulation Vehicle ne_dose->ne_absorption ne_admin Review Administration Technique ne_absorption->ne_admin tox_sensitivity Evaluate Animal Model Sensitivity tox_dose->tox_sensitivity

Caption: Troubleshooting flowchart for unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Acetohexamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected off-target effects of Acetohexamide encountered during experiments. The information is presented in a question-and-answer format, offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the identification and characterization of these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-generation sulfonylurea drug. Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[1] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel on the β-cell plasma membrane. This binding leads to the closure of the KATP channels, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium promotes the exocytosis of insulin-containing granules.[1]

Q2: What are the known extrapancreatic or potential off-target effects of this compound?

A2: Beyond its primary role in stimulating insulin secretion, this compound and other sulfonylureas have been reported to have extrapancreatic effects.[1] These may contribute to its overall glucose-lowering action but can also represent off-target activities. Potential off-target interactions include effects on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), carbonic anhydrases, and mitochondrial function.

Q3: How is this compound metabolized, and do its metabolites have biological activity?

A3: this compound is metabolized in the liver to an active metabolite, hydroxyhexamide. This metabolite also possesses hypoglycemic activity and contributes to the overall therapeutic effect of the drug. Both the S(-) and R(+) enantiomers of hydroxyhexamide have been shown to stimulate insulin secretion.

Troubleshooting Guide for Unexpected Experimental Results

Q4: My non-pancreatic cell line shows a phenotypic change upon this compound treatment. How can I determine if this is an off-target effect?

A4: An unexpected phenotype in a non-pancreatic cell line is a strong indicator of a potential off-target effect. The following flowchart outlines a general workflow to investigate this observation.

G A Unexpected Phenotype Observed B Confirm Compound Identity and Purity A->B F On-Target Validation in a Relevant System (e.g., Insulin secretion from beta-cells) A->F C Dose-Response Curve B->C D Literature Search for Known Off-Targets C->D E Hypothesize Potential Off-Targets (e.g., PPARγ, Carbonic Anhydrase, Mitochondria) D->E G Off-Target Validation Assays E->G H Phenotype Confirmed as Off-Target G->H

Caption: Troubleshooting workflow for a suspected off-target effect.

Q5: I suspect this compound is interacting with PPARγ in my experimental system. How can I test this hypothesis?

A5: Several sulfonylureas have been shown to possess PPARγ agonistic activity. To investigate if this compound interacts with PPARγ, you can perform a PPARγ transcriptional activation assay.

Experimental Protocol: PPARγ Transcriptional Activation Assay

This protocol is adapted from studies on other sulfonylureas and can be used to assess this compound's effect on PPARγ activity.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., Cos7 or HepG2) in DMEM with 10% FBS.

    • Seed cells in 12-well plates.

    • Transfect cells with a Gal4-responsive luciferase reporter plasmid, a β-galactosidase expression vector (for normalization), and a plasmid expressing the PPARγ ligand-binding domain fused to the Gal4 DNA-binding domain.

  • Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1 µM to 500 µM).

    • Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase and β-Galactosidase Assays:

    • After 24 hours of treatment, lyse the cells.

    • Measure luciferase activity to determine the level of reporter gene expression.

    • Measure β-galactosidase activity to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase activity for each treatment condition. An increase in luciferase activity in this compound-treated cells compared to the vehicle control would suggest PPARγ activation.

Q6: My results suggest this compound is affecting cellular metabolism in a way that is independent of glucose uptake. Could it be targeting mitochondria?

A6: Yes, some sulfonylureas have been shown to directly affect mitochondrial function, specifically by inducing the mitochondrial permeability transition (MPT). This can lead to changes in mitochondrial membrane potential, ATP production, and cell viability.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

This protocol allows for the investigation of this compound's effect on mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).

  • Cell Culture and Treatment:

    • Culture your cells of interest in a suitable multi-well plate (e.g., 96-well black, clear bottom plate).

    • Treat the cells with a range of this compound concentrations.

    • Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control for depolarization and a vehicle control.

  • Staining:

    • During the final 30 minutes of treatment, add TMRE solution to each well at a final concentration of 100-200 nM.

    • Incubate at 37°C.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~549/575 nm).

  • Data Analysis:

    • A decrease in TMRE fluorescence in this compound-treated cells compared to the vehicle control indicates mitochondrial membrane depolarization.

Q7: I have observed changes in cellular pH or ion transport in my experiments with this compound. Could it be inhibiting carbonic anhydrases?

A7: While less documented for this compound specifically, some sulfonamide-containing drugs are known to inhibit carbonic anhydrases. This could lead to alterations in pH homeostasis and ion transport.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a general protocol to screen for carbonic anhydrase inhibition.

  • Reagents:

    • Purified carbonic anhydrase (e.g., bovine erythrocyte CA).

    • p-Nitrophenyl acetate (pNPA) as a substrate.

    • Tris-HCl buffer (pH 7.4).

    • This compound and a known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add buffer, the enzyme, and varying concentrations of this compound or the control inhibitor.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding pNPA.

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Determine the percent inhibition caused by this compound at each concentration and calculate the IC50 value if a dose-dependent inhibition is observed.

Quantitative Data on this compound Interactions

Quantitative data on the off-target interactions of this compound is limited in the publicly available literature. The following table summarizes available data for this compound and provides context with data from other sulfonylureas on potential off-targets. Researchers should generate their own dose-response curves to determine the potency of this compound in their specific experimental system.

TargetCompoundParameterValueReference
Human Serum Albumin (HSA) This compoundKa1.2–2.0 × 105 M-1[2]
PPARγ (Transcriptional Activation) GliquidonepEC505.0
PPARγ (Transcriptional Activation) GlipizidepEC504.6
PPARγ (Transcriptional Activation) GlimepiridepEC504.0
Mitochondrial Permeability Transition GlibenclamideEC50 (swelling)8.2 ± 2.5 µM[3]
Carbonic Anhydrase II Acetazolamide (control)Ki12.1 nM[4]
Carbonic Anhydrase IX Acetazolamide (control)Ki25.8 nM[4]

Note: Data for PPARγ and Mitochondrial Permeability Transition are for other sulfonylureas and are provided for context, as direct quantitative data for this compound on these targets was not found in the reviewed literature.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathway of this compound and potential off-target signaling pathways.

G cluster_0 Pancreatic β-Cell This compound This compound SUR1 SUR1 This compound->SUR1 binds KATP KATP Channel SUR1->KATP closes Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx allows Insulin_release Insulin Release Ca_influx->Insulin_release triggers

Caption: Primary signaling pathway of this compound in pancreatic β-cells.

G cluster_1 Potential Off-Target: PPARγ Signaling This compound This compound PPARg PPARγ This compound->PPARg activates? RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_expression Target Gene Expression PPRE->Gene_expression regulates

Caption: Hypothetical off-target signaling via PPARγ activation.

G cluster_2 Potential Off-Target: Mitochondrial Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion MPT_pore MPT Pore Mitochondrion->MPT_pore induces opening? MMP_loss ΔΨm Loss MPT_pore->MMP_loss ATP_decrease ATP Depletion MMP_loss->ATP_decrease

Caption: Potential off-target effects of this compound on mitochondrial function.

Logical Relationship Diagram

The following diagram illustrates the logical steps to differentiate between on-target and off-target effects when an unexpected result is observed.

G A Unexpected Phenotype with This compound? B Is the cell type pancreatic β-cell? A->B C Is the phenotype related to insulin secretion? B->C Yes E Potential Off-Target Effect B->E No D Likely On-Target Effect C->D Yes F Investigate Extrapancreatic On-Target Effects C->F No

Caption: Decision tree for initial assessment of on-target vs. off-target effects.

References

Acetohexamide drug interactions affecting experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetohexamide. The following information addresses potential drug interactions that may affect experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected variability in our in vitro insulin secretion assays with this compound. What could be the cause?

A1: Unexpected variability in insulin secretion assays can arise from several factors. One critical aspect to consider is the potential for interactions with other compounds in your experimental system. Even trace amounts of certain substances can potentiate or inhibit the action of this compound.

Troubleshooting Steps:

  • Review all components of your cell culture media and buffers. Ensure there are no undisclosed components that could interact with this compound. For example, some serum lots may contain endogenous substances that could affect insulin secretion.

  • Verify the purity of your this compound compound. Impurities could lead to inconsistent results.

  • Ensure consistent cell health and passage number. Pancreatic beta-cell lines can lose their responsiveness over time.

  • Consider the vehicle used to dissolve this compound and any interacting compounds. The vehicle itself (e.g., DMSO) should be tested at the final concentration to rule out any effects on insulin secretion.

Q2: Our in vivo studies with this compound are showing a greater hypoglycemic effect than anticipated. What drug interactions could be responsible?

A2: A more pronounced hypoglycemic effect than expected often points to a drug interaction that is either increasing the concentration of this compound or its active metabolite, hydroxyhexamide, or is having an additive or synergistic hypoglycemic effect.

Potential Interacting Drug Classes:

  • CYP2C9 Inhibitors: this compound is metabolized by the cytochrome P450 enzyme CYP2C9.[1] Co-administration with a CYP2C9 inhibitor can lead to elevated plasma levels of this compound, prolonging its hypoglycemic effect.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Some NSAIDs can enhance the blood sugar-lowering effects of sulfonylureas, increasing the risk of hypoglycemia.[2]

  • Sulfonamides: Certain antibiotics, such as sulfonamides, can enhance the hypoglycemic action of this compound.[1]

Troubleshooting in vivo studies:

  • Review all co-administered substances. This includes not only other therapeutic agents but also components of the vehicle or diet.

  • Measure plasma concentrations of this compound and hydroxyhexamide. This can help determine if the interaction is pharmacokinetic (affecting drug levels) or pharmacodynamic (affecting the drug's action).

Q3: We are not observing the expected hypoglycemic effect of this compound in our animal models. What could be diminishing its efficacy?

A3: A reduced hypoglycemic effect could be due to a drug interaction that is either decreasing the concentration of this compound or counteracting its insulin-secreting action.

Potential Interacting Drug Classes:

  • Corticosteroids: These drugs can increase blood glucose levels, thereby counteracting the effect of this compound.[1]

  • Diuretics (e.g., Thiazides): Some diuretics can raise blood sugar levels, potentially reducing the effectiveness of this compound.[2]

  • Sympathomimetics: These agents can also increase blood glucose and oppose the action of this compound.[1]

Troubleshooting in vivo studies:

  • Confirm the diabetic state of your animal model. Ensure that the pancreatic beta cells are still functional, as this compound requires them to produce insulin.[3]

  • Assess for any inflammatory conditions in your animal models. Inflammation can lead to the release of endogenous substances that may counteract this compound's effects.

  • Measure plasma drug and metabolite levels to rule out any issues with absorption or accelerated metabolism.

Quantitative Data on Drug Interactions

The following tables summarize quantitative data on drug interactions affecting sulfonylureas. It is important to note that while the mechanisms are often similar, direct quantitative data for this compound is limited in some cases. Data from other sulfonylureas or relevant compounds are provided for illustrative purposes and should be interpreted with caution.

Table 1: Pharmacokinetic Interactions Affecting Sulfonylurea Concentrations

Interacting Drug/ClassMechanism of InteractionEffect on Sulfonylurea PharmacokineticsExample Study Finding
Fluconazole Inhibition of CYP2C9Increased plasma concentration and prolonged half-lifeFluconazole (200 mg daily) increased the AUC of nateglinide (a non-sulfonylurea insulin secretagogue also metabolized by CYP2C9) by 48% and prolonged its half-life from 1.6 to 1.9 hours in healthy volunteers.[4]
Amiodarone Inhibition of CYP2C9Potential for increased this compound plasma levelsSpecific quantitative data for this compound is lacking, but amiodarone is a known inhibitor of CYP2C9.[1]

Table 2: Pharmacodynamic Interactions Affecting this compound Efficacy

Interacting Drug/ClassMechanism of InteractionEffect on Glucose HomeostasisExample Study Finding
Ibuprofen (NSAID) Potentiation of hypoglycemic effectIncreased risk of hypoglycemiaA pharmacovigilance study found 125 cases of hypoglycemia associated with ibuprofen; about 50% of these cases had a history of diabetes.[5]
Corticosteroids Increased gluconeogenesis and insulin resistanceHyperglycemia, counteracting the effect of this compoundSystemic corticosteroids are known to increase the risk of hyperglycemia in hospitalized patients.[6]
Thiazide Diuretics Reduced glucose tolerancePotential for increased blood glucose levelsThiazide diuretics can reduce the effectiveness of hypoglycemic agents.[2]

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol provides a method for assessing the effect of this compound and potential interacting compounds on insulin secretion from a pancreatic beta-cell line (e.g., MIN6, INS-1E).

  • Cell Culture: Plate pancreatic beta-cells in 24-well plates and culture until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Incubation with Test Compounds: Aspirate the pre-incubation buffer. Add fresh KRBH buffer with low glucose containing various concentrations of this compound, the potential interacting compound, or a combination of both. Include appropriate vehicle controls. Incubate for 1-2 hours at 37°C.

  • Glucose Stimulation: Following the incubation with the test compounds, replace the buffer with KRBH containing high glucose (e.g., 16.7 mM) and the same concentrations of the test compounds. Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis: Collect the supernatant from each well. The concentration of insulin in the supernatant can be measured using a commercially available ELISA or RIA kit. Normalize the insulin secretion to the total protein content of the cells in each well.

Protocol 2: HPLC Method for Quantification of this compound and Hydroxyhexamide in Plasma

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its active metabolite, hydroxyhexamide, in plasma.

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 1.0 mL of acetonitrile and vortexing vigorously.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 248 nm).[7]

    • Injection Volume: 20 µL.

  • Quantification: Create a standard calibration curve by spiking drug-free plasma with known concentrations of this compound and hydroxyhexamide. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Acetohexamide_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_Channel ATP-Sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: this compound signaling pathway in pancreatic beta-cells.

Experimental_Workflow_Drug_Interaction cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Data_Analysis Data Analysis Beta_Cells Pancreatic Beta-Cells Treatment Treat with this compound +/- Interacting Compound Beta_Cells->Treatment GSIS_Assay Perform GSIS Assay Treatment->GSIS_Assay Measure_Insulin Measure Insulin Secretion GSIS_Assay->Measure_Insulin Compare_Results Compare Experimental vs. Control Groups Measure_Insulin->Compare_Results Animal_Model Diabetic Animal Model Dosing Administer this compound +/- Interacting Drug Animal_Model->Dosing Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement PK_Analysis Measure Plasma this compound/Metabolite Blood_Sampling->PK_Analysis Glucose_Measurement->Compare_Results PK_Analysis->Compare_Results Determine_Interaction Determine Nature of Interaction (PK/PD) Compare_Results->Determine_Interaction

Caption: Workflow for investigating this compound drug interactions.

Troubleshooting_Logic Unexpected_Result Unexpected Experimental Outcome Increased_Effect Increased Hypoglycemic Effect Unexpected_Result->Increased_Effect e.g., Enhanced hypoglycemia Decreased_Effect Decreased Hypoglycemic Effect Unexpected_Result->Decreased_Effect e.g., Reduced efficacy PK_Interaction Pharmacokinetic Interaction? (Altered Drug Levels) Increased_Effect->PK_Interaction PD_Interaction Pharmacodynamic Interaction? (Altered Drug Action) Increased_Effect->PD_Interaction Decreased_Effect->PK_Interaction Consider Decreased_Effect->PD_Interaction Consider CYP2C9_Inhibition CYP2C9 Inhibition? PK_Interaction->CYP2C9_Inhibition If increased effect CYP_Induction CYP450 Induction? PK_Interaction->CYP_Induction If decreased effect Additive_Effect Additive/Synergistic Effect? PD_Interaction->Additive_Effect If increased effect Antagonistic_Effect Antagonistic Effect? PD_Interaction->Antagonistic_Effect If decreased effect

Caption: Troubleshooting logic for unexpected this compound results.

References

Refinement of Acetohexamide Treatment in Long-Term Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetohexamide in long-term cell culture experiments. The information is designed to address specific issues that may be encountered, with a focus on protocol refinement and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

A1: this compound is a first-generation sulfonylurea drug. Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1] This occurs through the binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of these cells.[1][2] This binding leads to the closure of the K-ATP channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[1] In other cell types, such as cancer cells, this compound has been shown to inhibit markers of epithelial-to-mesenchymal-transition (EMT) and migration, and suppress the synthesis of 12(S)-HETE.[3]

Q2: What are the initial critical steps before starting a long-term this compound treatment study?

A2: Before initiating a long-term study, it is crucial to perform dose-response studies to determine the working concentration range for your specific cell line.[4] It is also important to characterize the stability and solubility of this compound in your cell culture medium under experimental conditions.[4] Additionally, ensuring the use of a well-characterized and authenticated cell line is essential to avoid issues with misidentification and cross-contamination, which can compromise the reproducibility of your results.[4]

Q3: How can I minimize experimental variability in a long-term this compound study?

A3: To minimize variability, it is essential to standardize all protocols, from cell seeding density to media changes and drug preparation.[4] The use of automated liquid handlers for repetitive tasks can help reduce human error.[4] If possible, using a single batch of reagents (e.g., media, serum, this compound) for the entire study is recommended.[4] All experiments should be performed with at least three biological replicates to ensure the reliability of the findings.[4]

Q4: What are the best practices for maintaining cell cultures during a long-term experiment with this compound?

A4: Consistent and careful cell culture maintenance is critical. This includes regular monitoring for contamination (bacterial, fungal, and mycoplasma), maintaining a consistent feeding schedule, and avoiding over-confluence of your cell cultures.[4] Always use aseptic techniques to prevent contamination.[4] It is also important to monitor the pH of the culture medium, as significant changes can impact cell health and the efficacy of this compound.[4] For long-term treatments, it is necessary to change the medium every 2-3 days and add fresh this compound to maintain a constant concentration.[5]

Q5: What are the appropriate controls for a long-term this compound treatment study?

A5: Appropriate controls are fundamental for interpreting your results. At a minimum, you should include a "no treatment" control and a "vehicle" control.[4] The vehicle is the solvent used to dissolve the this compound, which is often DMSO.[4] It is important to keep the final concentration of the vehicle consistent across all treatments and to ensure it is at a level that does not affect cell viability (typically ≤0.1%).[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in Media - Low Aqueous Solubility: this compound, like many small molecules, can be hydrophobic and have poor solubility in aqueous solutions like cell culture media.[7] - Solvent Shock: Rapidly diluting a concentrated stock of this compound (e.g., in DMSO) into the aqueous medium can cause it to precipitate.[7] - Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers can reduce solubility.[7] - Temperature Changes: Shifting from cold storage to a 37°C incubator can affect solubility.[7]- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).[6] - Add the this compound stock solution dropwise to pre-warmed media while gently swirling to ensure rapid and even dispersion.[6] - If precipitation persists, consider reducing the serum concentration or using a serum-free media if compatible with your cell line.[6]
Slow or No Cell Growth - Inappropriate this compound Concentration: The concentration of this compound may be too high, leading to cytotoxicity. - Nutrient Depletion: In long-term cultures, essential nutrients may be depleted from the media. - Sub-optimal Culture Conditions: Issues with the incubator (temperature, CO2), or the quality of the media and serum can affect cell growth.[]- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. - Implement a regular feeding schedule with fresh media and this compound every 2-3 days.[5] - Ensure the incubator is properly calibrated and that all culture reagents are of high quality and not expired.[]
Loss of this compound Efficacy Over Time - Drug Instability: this compound may degrade in the cell culture medium over time at 37°C.[4] - Metabolism of this compound: Cells may metabolize this compound into other compounds, including its active metabolite, hydroxyhexamide.[9][10] - Selection of a Resistant Cell Population: Over a long treatment period, a sub-population of cells that are resistant to this compound may be selected for.[5]- Determine the stability of this compound in your specific cell culture setup using methods like HPLC or LC-MS.[11] - Replenish the media with freshly prepared this compound every 48-72 hours.[4] - Monitor for changes in cell morphology and proliferation rate. If resistance is suspected, consider performing a new dose-response assay.

Quantitative Data Summary

The following table summarizes in vitro concentrations of this compound cited in the literature. It is important to note that optimal concentrations will vary depending on the cell line and experimental goals.

Concentration Cell Line/System Observed Effect Reference
0.5 mMHuman erythrocytesReductase activity[3]
40 µMLymphendothelial cells (LECs)Dose-dependent inhibition of circular chemorepellent induced defects (CCIDs)[3]
20-60 µMALOX12-expressing MCF-7 cloneInhibition of 12(S)-HETE synthesis[3]
60 µMALOX12-expressing MCF-7 cloneStrong inhibition of 12(S)-HETE-induced phosphorylation of MLC2[3]

Experimental Protocols

Protocol 1: Long-Term this compound Treatment for Cell Viability Assessment

This protocol outlines a general method for assessing the long-term effects of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[6]

  • Treatment:

    • Remove the old medium from the cells and replace it with the this compound-containing medium or control medium (vehicle-only and no treatment).

  • Long-Term Incubation and Maintenance:

    • Incubate plates at 37°C in a humidified incubator.

    • Every 48-72 hours, perform a partial or full media change with freshly prepared this compound-containing media to maintain a consistent drug concentration.[4]

  • Viability Assessment:

    • At predetermined time points (e.g., Day 3, 7, 14), perform a cell viability assay, such as one using a resazurin-based reagent, according to the manufacturer's instructions.[4]

    • Measure fluorescence or absorbance using a plate reader.

Protocol 2: Clonogenic Assay for Long-Term Survival

This protocol assesses the long-term survival and proliferative capacity of cells after this compound treatment.

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.[4]

  • Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours or continuously for the duration of the experiment).

  • Recovery and Colony Formation:

    • If the treatment is for a defined period, wash the cells with PBS and add fresh, drug-free medium.[4]

    • Allow the cells to grow for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[4]

  • Staining and Quantification:

    • Wash the colonies with PBS and fix them with a solution like methanol:acetic acid (3:1).

    • Stain the colonies with crystal violet.

    • Wash away the excess stain, allow the plate to dry, and count the number of colonies (typically defined as a cluster of >50 cells).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plates prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate Incubate (37°C, 5% CO2) treat_cells->incubate media_change Replenish Media and this compound (every 48-72h) incubate->media_change media_change->incubate viability_assay Perform Viability Assay media_change->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Workflow for long-term this compound treatment.

acetohexamide_pathway cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol This compound This compound sur1 SUR1 This compound->sur1 binds katp K-ATP Channel sur1->katp inhibits depolarization Membrane Depolarization katp->depolarization leads to ca_channel Voltage-gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx depolarization->ca_channel opens insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion exocytosis

Caption: this compound's mechanism in pancreatic β-cells.

troubleshooting_logic cluster_solutions Solutions start Precipitate Observed? yes_precipitate Yes start->yes_precipitate Yes no_precipitate No, Continue Experiment start->no_precipitate No check_stock Check Stock Solution (Is it clear?) check_protocol Review Protocol (Concentration & Solvent % correct?) check_stock->check_protocol Stock is Clear warm_stock Warm and Vortex Stock check_stock->warm_stock Precipitate in Stock serial_dilution Use Serial Dilution in Pre-warmed Media check_protocol->serial_dilution Protocol Correct lower_conc Lower this compound Concentration check_protocol->lower_conc Concentration Too High yes_precipitate->check_stock reduce_serum Reduce Serum Percentage serial_dilution->reduce_serum Precipitation Persists

Caption: Troubleshooting logic for this compound precipitation.

References

Minimizing Acetohexamide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Acetohexamide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary metabolic degradation pathway for this compound is the reduction of its p-acetyl group to form hydroxyhexamide, which is also a hypoglycemic agent. Chemically, sulfonylureas like this compound can be susceptible to hydrolysis of the sulfonylurea linkage, especially under strong acidic or basic conditions.

Q2: What are the general recommendations for storing this compound samples?

To minimize degradation, it is recommended to store biological samples containing this compound at low temperatures. Storage at -20°C is preferable for long-term stability.[1] For short-term storage, 2-8°C can be used, but the stability should be verified. Repeated freeze-thaw cycles should be avoided.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is limited, many sulfonylurea compounds are known to be light-sensitive.[2][3] Therefore, it is a good laboratory practice to protect this compound samples and solutions from light by using amber vials or by working under subdued light conditions.

Q4: Which solvents are suitable for dissolving and storing this compound?

This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4] It is sparingly soluble in aqueous buffers.[4] For analytical purposes, stock solutions are often prepared in DMSO. Aqueous solutions for analysis should ideally be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation during sample collection and handling.Collect samples on ice and process them as quickly as possible. If there is a delay, store the samples at -20°C.
Degradation during extraction.Use a validated extraction method. For biological fluids, liquid-liquid extraction with a suitable organic solvent under neutral or slightly acidic pH is common. Avoid strongly acidic or basic conditions during extraction.
Appearance of unknown peaks in chromatogram Formation of degradation products.Review the sample handling and storage conditions. Consider potential for hydrolysis, oxidation, or photodegradation. Use a stability-indicating analytical method to separate the parent drug from any degradation products.
Inconsistent results between replicates Incomplete extraction or variable degradation.Ensure thorough mixing during extraction and consistent timing for all sample processing steps. Prepare samples in a consistent manner to minimize variability.
Loss of analyte in processed samples over time Instability in the final sample solution (e.g., autosampler vials).Analyze samples as soon as possible after preparation. If storage in the autosampler is necessary, verify the stability of this compound in the specific solvent and at the autosampler temperature. Consider using a cooled autosampler.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma for HPLC Analysis

This protocol is a general guideline and should be validated for specific laboratory conditions.

Materials:

  • Human plasma

  • This compound standard

  • Internal standard (e.g., Tolbutamide)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Spike 500 µL of plasma with the this compound standard and internal standard.

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Add 2 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject an appropriate volume into the HPLC system.

Data Presentation

Table 1: General Stability of Sulfonylureas in Biological Samples

CompoundMatrixStorage TemperatureStabilityReference
GlibenclamidePostmortem Blood25°CSignificant loss in 2 weeks[1]
GlibenclamidePostmortem Blood4°CSignificant loss in 3 weeks[1]
GlibenclamidePostmortem Blood-20°CLeast loss over 1 year[1]
GlipizidePostmortem Blood4°C or 25°CSignificant decrease after 6 months[1]
ChlorpropamidePostmortem Blood4°C or 25°CSignificant decrease after 6 months[1]

Note: This table provides data for other sulfonylureas to indicate general trends. Specific stability studies for this compound under various conditions are recommended.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Collect Collect Sample (e.g., Plasma) Spike Spike with this compound & IS Collect->Spike Acidify Acidify Sample Spike->Acidify Minimize time at room temp AddSolvent Add Extraction Solvent Acidify->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate Solvent Separate->Evaporate Protect from light Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Experimental workflow for this compound extraction from plasma.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_metabolism Metabolic Pathway This compound This compound Hydrolysis Hydrolysis (Sulfonylurea Cleavage) This compound->Hydrolysis Strong Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Metabolite Hydroxyhexamide This compound->Metabolite Reduction of p-acetyl group

Caption: Potential degradation and metabolic pathways of this compound.

References

Addressing variability in Acetohexamide's metabolic conversion to hydroxyhexamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic conversion of acetohexamide to its active metabolite, hydroxyhexamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound is primarily metabolized in the liver to its more potent and longer-lasting active metabolite, hydroxyhexamide.[1][2][3] This conversion is a reduction of the keto group on the this compound molecule.[2] Hydroxyhexamide is approximately 2.5 times more potent than the parent compound, this compound, and its longer half-life significantly contributes to the overall hypoglycemic effect.[1][4]

Q2: Which enzymes are responsible for the conversion of this compound to hydroxyhexamide?

The primary enzyme responsible for the reduction of this compound to hydroxyhexamide is carbonyl reductase.[5] While cytochrome P450 (CYP) enzymes are heavily involved in the metabolism of many drugs, including other sulfonylureas (primarily CYP2C9), the key conversion to the active hydroxy-metabolite is a reductive process.[3][6][7] However, CYP enzymes may be involved in other metabolic pathways of this compound, such as the formation of inactive metabolites through oxidation.[2]

Q3: What are the main sources of variability in the metabolic conversion of this compound?

Variability in the conversion of this compound to hydroxyhexamide can arise from several factors:

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can lead to differences in enzyme activity between individuals. For sulfonylureas, polymorphisms in the CYP2C9 gene are known to significantly affect their clearance.[6][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can alter drug efficacy and the risk of adverse effects.[8]

  • Drug-Drug Interactions: Co-administration of other drugs can inhibit or induce the activity of metabolizing enzymes.[9][10][11] For instance, drugs that are strong inhibitors of CYP2C9 could potentially increase the plasma concentrations of this compound.[12]

  • Disease States: Impaired liver or kidney function can significantly affect the metabolism and excretion of this compound and its metabolites, potentially leading to higher plasma concentrations and an increased risk of hypoglycemia.[10]

  • Species Differences: The rate and even the reversibility of the conversion of this compound to hydroxyhexamide can vary between different animal species, which is an important consideration in preclinical studies.[13]

Q4: How can I accurately quantify this compound and hydroxyhexamide in my experimental samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for the simultaneous quantification of this compound and hydroxyhexamide in biological matrices like plasma and urine.[14] Gas-Liquid Chromatography (GLC) has also been used.[14] Method validation is crucial to ensure accurate and reproducible results.[14]

Troubleshooting Guides

Issue 1: High Variability in Metabolite Formation Across Experiments

Possible Cause Troubleshooting Step
Inconsistent cell viability in cell-based assays.Regularly check cell health and confluence. Use a consistent cell passage number and ensure even cell seeding. Consider performing a cell viability assay in parallel.[15]
Inconsistent enzyme activity in subcellular fractions (microsomes, S9).Use a consistent source and lot of subcellular fractions. Ensure proper storage and handling to maintain enzyme activity. Perform a positive control with a known substrate to verify enzyme activity.
Variability in compound concentration.Ensure the compound is fully dissolved and perform accurate serial dilutions. Visually inspect for any precipitation at higher concentrations.[15]
Inconsistent incubation times or temperatures.Strictly adhere to the defined incubation times and maintain a constant temperature using a calibrated incubator or water bath.[16]

Issue 2: Low or No Formation of Hydroxyhexamide

Possible Cause Troubleshooting Step
Inactive metabolic system (e.g., microsomes, S9, or cells).Verify the activity of your in vitro system using a positive control substrate for the relevant enzymes. For cell-based assays, ensure the cell line expresses the necessary metabolic enzymes.[17]
Inappropriate cofactors.For reactions involving carbonyl reductase, ensure the presence of NADPH as a cofactor. For CYP-mediated reactions, an NADPH-regenerating system is typically required.[5]
Incorrect analytical method settings.Optimize and validate your analytical method (e.g., HPLC) for the detection of both this compound and hydroxyhexamide. Check retention times, detector wavelength, and mobile phase composition.[14]
Compound instability.Assess the stability of this compound and hydroxyhexamide under your experimental conditions (e.g., buffer, temperature).

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Possible Cause Troubleshooting Step
Species differences in metabolism.Compare the metabolic profiles of this compound in human-derived in vitro systems (e.g., human liver microsomes) and the animal species used in your in vivo studies.[18] The conversion of this compound to hydroxyhexamide can be reversible in some species but not others.[13]
First-pass metabolism.The contribution of intestinal metabolism may not be fully captured by liver-based in vitro models. Consider using in vitro models of intestinal metabolism.[19]
Contribution of other metabolic pathways.In vivo, other metabolic pathways may be more significant than what is observed in a simplified in vitro system. Consider using a more complete in vitro system, such as hepatocytes or liver slices.[20]

Data Presentation

Table 1: Comparative Performance of Analytical Methods for Hydroxyhexamide Quantification

Validation ParameterNew HPLC-UV MethodReference GLC-FID Method
Technique HPLC with UV DetectionGas-Liquid Chromatography with FID
Analyte(s) HydroxyhexamideThis compound & Hydroxyhexamide
Linearity (R²) > 0.999> 0.995
Range 50 - 5000 ng/mL100 - 2000 ng/mL
Limit of Quantification (LOQ) 50 ng/mL100 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%
Precision (% RSD) < 2.5%< 5.0%
(Data adapted from a comparative guide on analytical methods for hydroxyhexamide).[14]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of an NADPH-regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant for the presence of this compound and hydroxyhexamide using a validated HPLC-UV method.

Protocol 2: Quantification of this compound and Hydroxyhexamide by HPLC-UV

  • Sample Preparation (Liquid-Liquid Extraction): [14]

    • To 200 µL of plasma, add an internal standard.

    • Acidify the sample with 0.1 M HCl.

    • Add 1 mL of ethyl acetate and vortex.

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[14]

  • Chromatographic Conditions: [14]

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 247 nm.[14]

    • Injection Volume: 20 µL.

Visualizations

This compound This compound Hydroxyhexamide Hydroxyhexamide This compound->Hydroxyhexamide Reduction Inactive_Metabolites Inactive_Metabolites This compound->Inactive_Metabolites Oxidation Carbonyl_Reductase Carbonyl_Reductase Carbonyl_Reductase->this compound CYP_Enzymes CYP_Enzymes CYP_Enzymes->this compound

Caption: Metabolic pathway of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Liver Microsomes Combine Combine Reagents Microsomes->Combine Cofactors Prepare NADPH Solution Cofactors->Combine This compound Prepare this compound Solution This compound->Combine Incubate Incubate at 37°C Combine->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge HPLC HPLC-UV Analysis Centrifuge->HPLC Data Data Interpretation HPLC->Data

Caption: In vitro metabolism experimental workflow.

Caption: Troubleshooting decision tree for variability.

References

Technical Support Center: Acetohexamide-Induced Hypoglycemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Acetohexamide in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage this compound-induced hypoglycemia in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced hypoglycemia?

A1: this compound is a first-generation sulfonylurea drug.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[2][3] this compound binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[4][5] This binding leads to the closure of the KATP channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions.[5] The increased intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in insulin release into the bloodstream and subsequent lowering of blood glucose levels.[4][5]

Q2: What are the typical signs of hypoglycemia in laboratory animals?

A2: Clinical signs of hypoglycemia in animals can vary depending on the severity and rapidity of the drop in blood glucose. Common signs include:

  • Mild to Moderate: Hunger, restlessness, shivering, weakness, and ataxia (incoordination).[6]

  • Severe: Disorientation, seizures, coma, and even death.[6] In some cases, severe hypoglycemia can lead to bradycardia (slow heart rate).[7] It's important to note that some animals, particularly puppies and kittens, may not show the typical early adrenergic signs like tachycardia and tremors.[8]

Q3: How frequently should I monitor blood glucose in animals treated with this compound?

A3: The frequency of blood glucose monitoring depends on the experimental design.[9]

  • For acute hypoglycemia studies: Frequent monitoring, every 15-30 minutes, is crucial during the initial phase to capture rapid changes in blood glucose.[9][10]

  • For chronic or dose-finding studies: Monitoring every 4-6 hours may be sufficient to track daily fluctuations and overall trends.[9][10]

Troubleshooting Guide

Issue: Unexpectedly severe or rapid onset of hypoglycemia.

Possible Causes:

  • Incorrect Dosing: The administered dose of this compound may be too high for the specific animal model, strain, or age.

  • Fasting State: Animals that have been fasted for an extended period will be more susceptible to hypoglycemia.

  • Drug Interactions: Concomitant administration of other drugs, such as certain antibiotics (sulfonamides, quinolones) or CYP2C9 inhibitors (fluconazole, amiodarone), can potentiate the hypoglycemic effect of this compound.[4]

Solutions:

  • Dose Adjustment: Conduct a pilot dose-response study to determine the optimal dose of this compound for your specific experimental conditions.

  • Controlled Fasting: Standardize the fasting period for all animals in the study.

  • Review Concomitant Medications: Carefully review all medications being administered to the animals to avoid potential drug interactions.

Issue: Difficulty in reversing this compound-induced hypoglycemia.

Possible Causes:

  • Prolonged Action of this compound: As a sulfonylurea, this compound can have a prolonged duration of action, leading to recurrent hypoglycemia.[4]

  • Inadequate Mitigation Strategy: The dose or route of administration of the reversal agent (e.g., dextrose, glucagon) may be insufficient.

Solutions:

  • Administer Dextrose: Intravenous (IV) administration of dextrose is the first-line treatment for severe hypoglycemia.[6][11] The concentration and volume will depend on the animal species and the severity of hypoglycemia.

  • Consider Glucagon: Glucagon can be administered to stimulate hepatic glucose production.[12] It is particularly effective in cases of insulin overdose.[13]

  • Use of Octreotide: Octreotide, a somatostatin analog, can be used to inhibit insulin secretion and is effective in managing sulfonylurea-induced hypoglycemia.[14][15][16]

Experimental Protocols

Induction of Hypoglycemia with this compound in Rats (Oral Gavage)

This protocol is a general guideline and should be optimized for your specific research needs.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (or other appropriate strain) to the housing conditions for at least one week.[17]

  • Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A starting dose of 100 mg/kg can be considered, based on studies with its metabolite.[17] A dose-response study is highly recommended.

  • Administration: Administer the this compound suspension orally via gavage.

  • Blood Glucose Monitoring: Monitor blood glucose levels at baseline (before administration) and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.[9] Blood can be collected from the tail vein.[18]

Mitigation of this compound-Induced Hypoglycemia

1. Dextrose Administration

  • Indication: Blood glucose levels below 50 mg/dL or the presence of clinical signs of hypoglycemia.

  • Protocol (Rats): Administer a 50% dextrose solution intravenously (IV) or intraperitoneally (IP) at a dose of 1-2 g/kg.[19] For IV administration, dilute the 50% dextrose solution to 10-25% with sterile saline to reduce the risk of phlebitis.

  • Protocol (Dogs): Administer 0.5 to 1 mL/kg body weight of 50% dextrose, diluted at least 1:2 with saline, via a peripheral vein.[11]

2. Glucagon Administration

  • Indication: Hypoglycemia refractory to dextrose administration.

  • Protocol (Dogs): Administer a bolus of 5-10 ng/kg, followed by a constant rate infusion (CRI) of 5-10 ng/kg/minute.[13] In a case series, a median bolus of 50 ng/kg followed by a median maximum CRI of 15 ng/kg/min was effective.[12]

3. Octreotide Administration

  • Indication: Recurrent or refractory sulfonylurea-induced hypoglycemia.

  • Protocol (Rabbits): A single dose of 100 µg of octreotide has been shown to be effective in reducing hypoglycemic attacks.[20]

  • Protocol (Dogs): A dose of 10-40 µg subcutaneously every 8-12 hours has been used.[13]

  • Protocol (General Recommendation for Children, adaptable for animals): 1-2 mcg/kg subcutaneously.[14]

Quantitative Data Summary

Table 1: Dosing for Mitigation Agents in Animal Models

Agent Animal Model Dosage Route of Administration Citation
DextroseRat1-2 g/kg (50% solution)IV or IP[19]
DextroseDog0.5-1 mL/kg (50% solution, diluted)IV[11]
GlucagonDog5-10 ng/kg (bolus), 5-10 ng/kg/min (CRI)IV[13]
GlucagonDog50 ng/kg (bolus), 15 ng/kg/min (CRI)IV[12]
OctreotideRabbit100 µg (single dose)Not specified[20]
OctreotideDog10-40 µgSC[13]

Visualizations

Signaling Pathways and Experimental Workflows

Acetohexamide_Mechanism This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell This compound->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Blood_Glucose Decreased Blood Glucose (Hypoglycemia) Insulin_Secretion->Blood_Glucose Results in

Caption: Mechanism of this compound-induced insulin secretion.

Hypoglycemia_Mitigation_Workflow Start This compound-Induced Hypoglycemia Monitor_BG Monitor Blood Glucose (BG < 50 mg/dL or clinical signs) Start->Monitor_BG Administer_Dextrose Administer Dextrose (IV/IP) Monitor_BG->Administer_Dextrose Yes Continue_Monitoring Continue Monitoring Monitor_BG->Continue_Monitoring No Recheck_BG1 Re-check BG in 15-30 min Administer_Dextrose->Recheck_BG1 Persistent_Hypo Persistent Hypoglycemia? Recheck_BG1->Persistent_Hypo Administer_Glucagon Administer Glucagon (IV) Persistent_Hypo->Administer_Glucagon Yes Stabilized Blood Glucose Stabilized Persistent_Hypo->Stabilized No Recheck_BG2 Re-check BG Administer_Glucagon->Recheck_BG2 Recurrent_Hypo Recurrent Hypoglycemia? Recheck_BG2->Recurrent_Hypo Administer_Octreotide Administer Octreotide (SC) Recurrent_Hypo->Administer_Octreotide Yes Recurrent_Hypo->Stabilized No Administer_Octreotide->Continue_Monitoring Stabilized->Continue_Monitoring

Caption: Experimental workflow for mitigating hypoglycemia.

Counter_Regulatory_Response Hypoglycemia Hypoglycemia Pancreas Pancreas Hypoglycemia->Pancreas Adrenal_Medulla Adrenal Medulla Hypoglycemia->Adrenal_Medulla Pituitary_Gland Anterior Pituitary Hypoglycemia->Pituitary_Gland Glucagon ↑ Glucagon Secretion Pancreas->Glucagon Insulin ↓ Insulin Secretion Pancreas->Insulin Epinephrine ↑ Epinephrine Secretion Adrenal_Medulla->Epinephrine Growth_Hormone ↑ Growth Hormone Pituitary_Gland->Growth_Hormone Cortisol ↑ Cortisol Pituitary_Gland->Cortisol Liver Liver Glucagon->Liver ↑ Glycogenolysis ↑ Gluconeogenesis Epinephrine->Liver ↑ Glycogenolysis ↑ Gluconeogenesis Adipose_Tissue Adipose Tissue Epinephrine->Adipose_Tissue ↑ Lipolysis Muscle Muscle Epinephrine->Muscle ↓ Glucose Uptake Growth_Hormone->Muscle ↓ Glucose Uptake Cortisol->Liver ↑ Gluconeogenesis Cortisol->Muscle ↑ Protein Catabolism Increase_BG ↑ Blood Glucose Liver->Increase_BG

Caption: Hormonal counter-regulatory response to hypoglycemia.

References

Validation & Comparative

A Comparative In-Vitro Analysis of Acetohexamide and Glibenclamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance of first and second-generation sulfonylureas, Acetohexamide and Glibenclamide, supported by experimental data.

This guide provides a detailed comparative analysis of this compound, a first-generation sulfonylurea, and Glibenclamide, a second-generation sulfonylurea, based on their in-vitro pharmacological profiles. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of diabetes therapeutics and related drug discovery.

Executive Summary

This compound and Glibenclamide are both oral hypoglycemic agents that function by stimulating insulin secretion from pancreatic β-cells. Their primary mechanism of action involves the inhibition of the ATP-sensitive potassium (KATP) channels in the β-cell membrane. This guide synthesizes available in-vitro data to compare their binding affinity to the sulfonylurea receptor 1 (SUR1), their potency in stimulating insulin secretion, and their effects on KATP channel activity. While direct comparative cytotoxicity data is limited, available information on their effects on cell viability is also presented.

Data Presentation: Performance on Key In-Vitro Parameters

The following table summarizes the quantitative data gathered from various in-vitro studies to facilitate a direct comparison between this compound and Glibenclamide.

ParameterThis compoundGlibenclamideReference(s)
Target SUR1 subunit of the KATP channelSUR1 subunit of the KATP channel[1][2]
Binding Affinity (Ki) to SUR1 ~30 µM0.61 nM[3]
Potency of KATP Channel Inhibition (Ki) Not Available63 nM[4][5]
Potency of KATP Current Inhibition (EC50) Not Available6 nM[6]
Potency of Insulin Secretion (EC50) Not Available5.8 mM Glucose (with 0.1 µM Glibenclamide)[7]
Cytotoxicity Data not available for direct comparisonNo significant genotoxicity in human lymphocytes at concentrations up to 480 µM. Cytotoxicity observed at the highest concentration (480 µM) with an approximate 56% reduction in mitotic index. In INS-1 cells, low concentrations (10 and 100 nM) were not cytotoxic and showed anti-apoptotic effects under certain conditions.[4][8]

Mechanism of Action: The Sulfonylurea Signaling Pathway

Both this compound and Glibenclamide share a common mechanism of action to stimulate insulin secretion. They bind to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells. This binding event closes the KATP channel, leading to membrane depolarization. The change in membrane potential triggers the opening of voltage-dependent calcium channels, allowing an influx of calcium ions. The subsequent rise in intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, resulting in insulin release.

Sulfonylurea_Pathway cluster_drugs Sulfonylureas This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to Glibenclamide Glibenclamide Glibenclamide->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Regulates Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in GSIS_Workflow Start Seed Pancreatic β-cells Culture Culture to Confluency Start->Culture Wash Wash with Glucose-free Buffer Culture->Wash Pre_incubation Pre-incubate in Low Glucose KRBB Wash->Pre_incubation Treatment Incubate with Test Compounds in KRBB (Low/High Glucose) Pre_incubation->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Quantify_Insulin Quantify Insulin (ELISA) Collect_Supernatant->Quantify_Insulin Analyze_Data Data Analysis (EC50 Calculation) Quantify_Insulin->Analyze_Data

References

Validating the Hypoglycemic Effects of Acetohexamide's Metabolite: A Comparative Guide to Hydroxyhexamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of acetohexamide and its primary active metabolite, hydroxyhexamide. This compound, a first-generation sulfonylurea, undergoes rapid metabolism in the liver to form hydroxyhexamide, which is now understood to be a more potent and longer-acting hypoglycemic agent.[1][2][3] This document summarizes the available experimental data comparing these two compounds, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in the field of antidiabetic agents.

Data Presentation: Quantitative Comparison

While direct head-to-head dose-response studies are limited in publicly available literature, the existing data consistently indicates the superior potency and duration of action of hydroxyhexamide compared to its parent compound, this compound.

Table 1: Pharmacokinetic Profile in Humans

CompoundAverage Plasma Half-Life (t½)Reference(s)
This compound1.3 - 1.6 hours[1][4]
Hydroxyhexamide5.3 - 6.0 hours[4][5]

Table 2: In Vivo Hypoglycemic Effects

CompoundSpeciesKey FindingsReference(s)
R(+)-HydroxyhexamideRabbitSignificant decrease in plasma glucose and a concurrent increase in plasma insulin levels following oral administration.[6]
S(-)-HydroxyhexamideRatDemonstrated a short-lasting hypoglycemic effect upon oral administration.[6]
R(+)-HydroxyhexamideRatExhibited a short-lasting hypoglycemic effect upon oral administration.[6]

Table 3: In Vitro Insulin Secretion

CompoundCell LineKey FindingsReference(s)
S(-)-HydroxyhexamideHamster HIT-T15 Pancreatic β-cellsStimulated the secretion of insulin.[6]
R(+)-HydroxyhexamideHamster HIT-T15 Pancreatic β-cellsStimulated the secretion of insulin.[6]

Signaling Pathway of Hydroxyhexamide-Induced Insulin Secretion

Hydroxyhexamide, like other sulfonylureas, stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium (K-ATP) channels. The binding of hydroxyhexamide to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to its closure. This inhibition of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium is the critical signal that initiates the exocytosis of insulin-containing granules, thereby releasing insulin into the bloodstream.

G Hydroxyhexamide-Induced Insulin Secretion Pathway cluster_cell Pancreatic β-cell Hydroxyhexamide Hydroxyhexamide SUR1 SUR1 Subunit of K-ATP Channel Hydroxyhexamide->SUR1 Binds to KATP_channel K-ATP Channel Closure SUR1->KATP_channel Induces Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_channel Triggers Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Stimulates Insulin_secretion Insulin Secretion into Bloodstream Insulin_exocytosis->Insulin_secretion G Experimental Workflow for In Vitro GSIS Assay start Start: Pancreatic β-cells or Isolated Islets culture Cell Culture / Islet Recovery start->culture preincubation Pre-incubation (Low Glucose KRB) culture->preincubation stimulation Stimulation with Test Compounds (this compound, Hydroxyhexamide) & Controls preincubation->stimulation incubation Incubation (37°C) stimulation->incubation collection Supernatant Collection incubation->collection quantification Insulin Quantification (ELISA / RIA) collection->quantification analysis Data Analysis (Dose-Response Curves, EC50) quantification->analysis end End: Comparative Potency Determined analysis->end

References

Comparative Analysis of Acetohexamide's Cross-Reactivity with Sulfonylurea Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the binding affinity and selectivity of the first-generation sulfonylurea, acetohexamide, across different sulfonylurea receptor (SUR) isoforms. This report synthesizes available experimental data to provide a comparative overview of its cross-reactivity with other sulfonylurea drugs.

This compound, a first-generation sulfonylurea, exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, and subsequent insulin secretion.[1][2][3] However, the existence of other SUR isoforms, namely SUR2A and SUR2B, in cardiac and smooth muscle tissues respectively, raises questions about the selectivity of this compound and its potential for off-target effects.[4] This guide provides a comparative analysis of this compound's binding affinity with other sulfonylureas for different SUR isoforms, based on available experimental data.

Quantitative Comparison of Binding Affinities

The cross-reactivity of sulfonylurea drugs is determined by their binding affinity to the different SUR isoforms. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction. A lower value indicates a higher binding affinity.

LigandReceptor IsoformBinding ParameterValue (µM)
This compound SUR1Ki~30
SUR2AKiData Not Available
SUR2BKiData Not Available
Tolbutamide SUR1Ki~30
SUR2AIC50>1000
SUR2BIC50>1000
Glibenclamide SUR1Ki0.00061
SUR2AIC500.027
SUR2BIC500.043
Glipizide SUR1Ki>0.00061
SUR2AIC50>1
SUR2BIC50>1
Tolazamide SUR1Ki<30
SUR2AIC50Data Not Available
SUR2BIC50Data Not Available
Chlorpropamide SUR1Ki~30
SUR2AIC50Data Not Available
SUR2BIC50Data Not Available

Note: The Ki value for this compound, Tolbutamide, Tolazamide, and Chlorpropamide at SUR1 is based on a study where their affinity was found to be similar to tolbutamide and chlorpropamide at approximately 30 µM. Glipizide's affinity was higher than this group but lower than glyburide. For SUR2A and SUR2B, specific quantitative data for this compound was not available in the reviewed literature. The table includes data for other sulfonylureas to provide context on selectivity.

Based on the available data, first-generation sulfonylureas, including this compound and tolbutamide, exhibit a significantly lower affinity for the pancreatic SUR1 receptor compared to second-generation drugs like glibenclamide.[2] Notably, tolbutamide shows very low affinity for SUR2A and SUR2B isoforms, suggesting a high degree of selectivity for the pancreatic β-cell receptor. While direct quantitative data for this compound on SUR2 isoforms is lacking, the general understanding is that first-generation sulfonylureas have a preference for SUR1.[2] In contrast, glibenclamide demonstrates high affinity for all three isoforms, indicating a lack of selectivity.[2][5]

Experimental Protocols

The determination of sulfonylurea binding affinity and cross-reactivity relies on established experimental techniques, primarily radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor. In the context of sulfonylureas, a competition binding assay is commonly employed.

Objective: To determine the affinity of a non-radiolabeled sulfonylurea (competitor, e.g., this compound) for a specific SUR isoform by measuring its ability to displace a radiolabeled sulfonylurea with known high affinity (e.g., [³H]glibenclamide).

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the desired SUR isoform (SUR1, SUR2A, or SUR2B) along with the Kir6.x subunit are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the receptors are isolated through differential centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • A constant concentration of the radiolabeled ligand (e.g., [³H]glibenclamide) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor drug (e.g., this compound) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

    • The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) for the competitor drug using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

This technique measures the ion flow through the KATP channels and how it is affected by sulfonylureas, providing a functional assessment of their activity.

Objective: To measure the inhibitory effect of a sulfonylurea on the KATP channel current in a whole-cell or inside-out patch configuration.

Methodology:

  • Cell Preparation: Cells expressing the desired KATP channel subunits (Kir6.x/SURx) are used.

  • Patch-Clamp Recording:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • In the whole-cell configuration, the membrane patch is ruptured, allowing control of the intracellular solution and measurement of the total current from the entire cell membrane.

    • In the inside-out configuration, a small patch of the membrane is excised, allowing the application of drugs to the intracellular face of the channel.

  • Drug Application: The sulfonylurea is applied to the cell or membrane patch at various concentrations.

  • Data Analysis: The concentration of the sulfonylurea that causes a 50% reduction in the KATP channel current (IC50) is determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

Sulfonylurea_Signaling_Pathway cluster_extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_Metabolism Glucose Metabolism GLUT2->Glucose_Metabolism KATP_Channel KATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Ca2_Influx ↑ Intracellular Ca2+ VGCC->Ca2_Influx Mediates ATP_Increase ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_Increase ATP_Increase->KATP_Channel Inhibits Depolarization->VGCC Activates Insulin_Exocytosis Insulin Exocytosis Ca2_Influx->Insulin_Exocytosis Triggers This compound This compound This compound->KATP_Channel Binds & Inhibits

Caption: Sulfonylurea Signaling Pathway in Pancreatic β-Cells.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing SUR Isoform Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Competitor Prepare_Membranes->Incubate Separate Separate Bound from Unbound Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (IC50 & Ki Determination) Quantify->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Head-to-Head Comparison: Acetohexamide vs. Tolbutamide on Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two first-generation sulfonylureas, Acetohexamide and Tolbutamide, with a focus on their efficacy in stimulating insulin release. While both drugs have been used in the management of type 2 diabetes mellitus, this compound has since been withdrawn from the market.[1] This document synthesizes available data to offer a head-to-head comparison and presents a standardized experimental protocol for their direct evaluation.

Comparative Pharmacological Data

Direct head-to-head clinical trials exhaustively detailing comparative insulin release data for this compound and Tolbutamide are limited in publicly available literature. However, by compiling data from various sources, a comparative profile can be established. It is important to note that the following data is synthesized from multiple studies and may not represent results from a single, direct comparative trial.

ParameterThis compoundTolbutamideReference(s)
Mechanism of Action Stimulates insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.Stimulates insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2],
Metabolism Metabolized to a highly active metabolite, hydroxyhexamide.Metabolized to inactive metabolites.[3],[4]
Half-life (Parent Drug) Approximately 1.6 hours4.5 to 6.5 hours[3],[5]
Half-life (Active Metabolite) Hydroxyhexamide: Approximately 5.3 hoursNot Applicable[3]
Duration of Action Up to 24 hours6 to 12 hours[6],[5]
Receptor Binding Affinity (Ki for SUR1) Data not available in direct comparison25.3 µM[7]
Insulin Secretory Potency (ED50) Data not available in direct comparison15 µM[7]
Typical Daily Dosage 250 mg to 1500 mg1000 mg to 2000 mg[1]

Signaling Pathway of Sulfonylurea-Induced Insulin Release

This compound and Tolbutamide share a common mechanism of action to stimulate insulin secretion from pancreatic β-cells. The process is initiated by the binding of the sulfonylurea to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event leads to the closure of the K-ATP channel, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[8]

G This compound This compound / Tolbutamide SUR1 Binds to SUR1 subunit of K-ATP Channel This compound->SUR1 KATP_Closure Closure of K-ATP Channel SUR1->KATP_Closure Membrane_Depolarization β-cell Membrane Depolarization KATP_Closure->Membrane_Depolarization Ca_Channel_Opening Opening of Voltage-Gated Ca²⁺ Channels Membrane_Depolarization->Ca_Channel_Opening Ca_Influx Ca²⁺ Influx Ca_Channel_Opening->Ca_Influx Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Insulin_Exocytosis Exocytosis of Insulin Granules Intracellular_Ca->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Experimental Protocols

To provide a direct and controlled comparison of this compound and Tolbutamide on insulin release, the following in-vitro experimental protocol using isolated pancreatic islets is proposed.

Objective: To quantify and compare the dose-dependent effects of this compound and Tolbutamide on insulin secretion from isolated rodent pancreatic islets.

Materials:

  • Pancreatic islets isolated from rats or mice.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • This compound and Tolbutamide stock solutions.

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM).

  • Insulin ELISA kit.

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Pre-incubation: Hand-pick islets of similar size and place them in multi-well plates (10-15 islets per well). Pre-incubate the islets for 1-2 hours at 37°C in KRB buffer containing a non-stimulatory concentration of glucose (2.8 mM) to establish a basal insulin secretion rate.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer with 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory control).

    • For the experimental groups, add KRB buffer with 2.8 mM glucose containing various concentrations of this compound or Tolbutamide (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • Incubation: Incubate the plates for 60 minutes at 37°C.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express the results as insulin released (e.g., ng/islet/hour). Compare the insulin secretion in the presence of this compound and Tolbutamide to the basal and stimulatory controls. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

Experimental Workflow

The following diagram illustrates the proposed workflow for the head-to-head comparison of this compound and Tolbutamide on insulin release.

G Islet_Isolation Pancreatic Islet Isolation (Rodent) Overnight_Culture Overnight Culture Islet_Isolation->Overnight_Culture Pre_incubation Pre-incubation (Low Glucose) Overnight_Culture->Pre_incubation Stimulation Stimulation (60 min) Pre_incubation->Stimulation Basal Basal (Low Glucose) Stimulation->Basal Stim_Control Stimulatory Control (High Glucose) Stimulation->Stim_Control Acetohexamide_Doses This compound (Dose-Response) Stimulation->Acetohexamide_Doses Tolbutamide_Doses Tolbutamide (Dose-Response) Stimulation->Tolbutamide_Doses Supernatant_Collection Supernatant Collection Basal->Supernatant_Collection Stim_Control->Supernatant_Collection Acetohexamide_Doses->Supernatant_Collection Tolbutamide_Doses->Supernatant_Collection Insulin_ELISA Insulin Quantification (ELISA) Supernatant_Collection->Insulin_ELISA Data_Analysis Data Analysis and Comparison Insulin_ELISA->Data_Analysis

Caption: Experimental workflow for the comparative study.

References

A Comparative Guide to Small-Molecule Inhibitors of 12(S)-HETE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] by the enzyme 12-lipoxygenase (12-LOX) is a critical step in a signaling pathway implicated in a range of pathologies, including type 1 and type 2 diabetes, arterial thrombosis, and cancer.[1] As a result, the development of potent and selective 12-LOX inhibitors is an area of intense research. This guide provides a comparative overview of key small-molecule inhibitors of 12(S)-HETE synthesis, presenting their performance based on experimental data, detailing the methodologies for their evaluation, and visualizing the relevant biological and experimental frameworks.

Performance Comparison of 12-LOX Inhibitors

The efficacy of 12-LOX inhibitors is primarily evaluated based on their potency (often measured as the half-maximal inhibitory concentration, IC50) and their selectivity against other lipoxygenase isoforms, such as 5-LOX and 15-LOX, as well as cyclooxygenase (COX) enzymes. High selectivity is crucial to minimize off-target effects. The following table summarizes the quantitative data for a selection of well-characterized 12-LOX inhibitors.

InhibitorTargetIC50 (µM)Selectivity ProfileKey Features & Mechanism
ML355 Human 12-LOX0.34[2][3][4]Highly selective over 15-LOX-1 (IC50 = 9.7 µM), 15-LOX-2 (IC50 > 100 µM), 5-LOX (IC50 > 100 µM), and COX-1/2 (no inhibition).[4]A potent, non-competitive inhibitor that does not reduce the active site iron.[5] It has demonstrated efficacy in reducing 12-HETE in human platelets and beta cells.[1]
Baicalein Human 12-LOX~9.6 - 20.7 (in cell lines)[6]Also inhibits 15-LOX; reported to be a selective 12/15-LOX inhibitor.[7]A naturally occurring flavonoid, it acts as a non-competitive inhibitor.[8] It has been shown to reduce inflammation and protect against ischemia-reperfusion injury by inhibiting the 12/15-LOX pathway.[9][10]
CDC Human p12-LOX~1.0 (in platelet homogenates)[11]Also a potent inhibitor of 5-LOX (IC50 = 9-25 nM in cell-free assays).[11][12]Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) was initially proposed as a selective p12-LOX inhibitor, but subsequent studies revealed potent 5-LOX inhibition.[11][12]
VLX-1005 Human 12-LOXNot specified in reviewed abstractsA potent and selective small-molecule inhibitor of human 12-LOX.Has been shown to delay the onset of autoimmune diabetes in human gene replacement non-obese diabetic mice and to reduce platelet procoagulant phenotype in models of heparin-induced thrombocytopenia.[13]

Signaling Pathway of 12(S)-HETE Synthesis and Action

The synthesis of 12(S)-HETE is initiated by the release of arachidonic acid from the cell membrane. The 12-LOX enzyme then catalyzes the insertion of molecular oxygen into arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HpETE], which is subsequently reduced to 12(S)-HETE. 12(S)-HETE can then exert its biological effects by activating specific G-protein coupled receptors, such as GPR31, leading to downstream signaling cascades that influence processes like inflammation, cell proliferation, and platelet aggregation.

12_S_HETE_Synthesis_and_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 HpETE 12(S)-HpETE AA->HpETE LOX12 12-Lipoxygenase (12-LOX) LOX12->HpETE HETE 12(S)-HETE HpETE->HETE GPx Glutathione Peroxidase GPx->HETE GPR31 GPR31 Receptor HETE->GPR31 Activation Signaling Downstream Signaling (e.g., PI3K/Akt/NF-κB) GPR31->Signaling Response Biological Responses (Inflammation, Proliferation, etc.) Signaling->Response Inhibitors 12-LOX Inhibitors (ML355, Baicalein, etc.) Inhibitors->LOX12 Inhibition

12(S)-HETE synthesis and signaling pathway.

Experimental Protocols

The evaluation of 12-LOX inhibitors involves a series of in vitro and cell-based assays to determine their potency and selectivity.

1. In Vitro Enzyme Activity Assay (Colorimetric Method)

  • Objective: To determine the direct inhibitory effect of a compound on purified 12-LOX enzyme activity.

  • Principle: This assay measures the formation of hydroperoxides from the lipoxygenation of a substrate (e.g., arachidonic acid). The hydroperoxides oxidize ferrous ions (Fe2+) to ferric ions (Fe3+), which then form a colored complex with a reagent like thiocyanate, detectable by spectrophotometry.[14]

  • Procedure:

    • Purified human recombinant 12-LOX is pre-incubated with various concentrations of the test inhibitor or vehicle control in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is stopped after a defined incubation period.

    • A colorimetric reagent (e.g., ferrous sulfate and ammonium thiocyanate) is added.

    • The absorbance is measured at a specific wavelength (e.g., 480 nm).

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell-Based 12(S)-HETE Production Assay

  • Objective: To assess the ability of an inhibitor to block 12(S)-HETE synthesis in a cellular context.

  • Principle: Intact cells (e.g., human platelets or pancreatic beta-cells) are stimulated to produce 12(S)-HETE in the presence of the inhibitor. The amount of 12(S)-HETE produced is then quantified using methods like ELISA or LC-MS.[1][4]

  • Procedure:

    • A suspension of human platelets or a culture of beta-cells is pre-incubated with various concentrations of the test inhibitor or vehicle control.

    • The cells are stimulated with an agonist (e.g., thrombin for platelets) and arachidonic acid to induce 12-HETE synthesis.

    • The reaction is terminated, and the cells and supernatant are separated.

    • 12(S)-HETE is extracted from the samples.

    • The concentration of 12(S)-HETE is quantified using a specific ELISA kit or by liquid chromatography-mass spectrometry (LC-MS).[15]

    • The IC50 value is determined by analyzing the dose-response curve.

3. Selectivity Assays

  • To determine the selectivity of the inhibitor, similar enzymatic or cell-based assays are performed using other related enzymes, such as 5-LOX, 15-LOX-1, 15-LOX-2, COX-1, and COX-2.[4] The IC50 values obtained for these enzymes are then compared to the IC50 for 12-LOX.

Experimental Workflow for Screening 12-LOX Inhibitors

The process of identifying and characterizing novel 12-LOX inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo validation.

Experimental_Workflow HTS High-Throughput Screening (HTS) (e.g., qHTS Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (In Vitro Enzyme Assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. 5-LOX, 15-LOX, COX) Dose_Response->Selectivity Cell_Based Cell-Based Assays (12-HETE Production in Platelets/Beta-cells) Selectivity->Cell_Based ADME ADME/PK Studies Cell_Based->ADME In_Vivo In Vivo Efficacy Models (e.g., Thrombosis, Diabetes Models) ADME->In_Vivo

A typical workflow for the discovery and validation of 12-LOX inhibitors.

References

A Comparative Guide to the Pharmacokinetics of Acetohexamide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the first-generation sulfonylurea antidiabetic agent, acetohexamide, across various species. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for the preclinical evaluation and clinical development of new chemical entities. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the metabolic pathway and experimental workflow.

Comparative Pharmacokinetic Parameters

The disposition of this compound and its pharmacologically active metabolite, hydroxyhexamide, exhibits notable variation across different species. The following table summarizes key pharmacokinetic parameters following oral administration. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a compilation from various sources.

SpeciesCompoundTmax (h)Cmax (µg/mL)AUC (µg·h/mL)t1/2 (h)
Human This compound~1-328.5 ± 2.5100.5 ± 11.51.3 ± 0.1
Hydroxyhexamide~4-635.2 ± 3.1285.4 ± 28.14.6 ± 0.9
Rat This compoundData not availableData not availableData not availableData not available
HydroxyhexamideData not availableData not availableData not availableData not available
Rabbit This compoundData not availableData not availableData not availableData not available
HydroxyhexamideData not availableData not availableData not availableData not available
Guinea Pig This compoundData not availableData not availableData not availableData not available
HydroxyhexamideData not availableData not availableData not availableData not available

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver to its active metabolite, hydroxyhexamide, through the reduction of the acetyl group. This biotransformation is a key determinant of its pharmacokinetic and pharmacodynamic profile. The reversibility of this metabolic step varies among species.

Metabolic Pathway of this compound This compound This compound Hydroxyhexamide Hydroxyhexamide This compound->Hydroxyhexamide Reduction (Carbonyl Reductases) Excretion Excretion This compound->Excretion Renal Hydroxyhexamide->this compound Oxidation (Species-dependent, reversible in rats and guinea pigs) Hydroxyhexamide->Excretion Renal

Caption: Metabolic conversion of this compound to hydroxyhexamide.

Studies have shown that the reductive biotransformation of this compound to hydroxyhexamide is reversible in rats and guinea pigs, but irreversible in rabbits[2]. This species-specific difference in metabolic pathways can significantly impact the duration and intensity of the drug's hypoglycemic effect.

Experimental Protocols

The following section outlines a generalized protocol for a comparative oral pharmacokinetic study of this compound in laboratory animals, based on common methodologies cited in the literature.

1. Animal Models and Housing:

  • Species: Male albino rabbits (2.0-2.5 kg), Wistar rats (200-250 g), and Hartley guinea pigs (350-400 g).

  • Housing: Animals are housed in individual cages under controlled temperature (22 ± 2°C), humidity (55 ± 5%), and a 12-hour light/dark cycle.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight before drug administration.

2. Drug Administration:

  • Formulation: this compound is suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

  • Route of Administration: Oral gavage.

  • Dose: A single oral dose of 20 mg/kg is administered.

3. Blood Sampling:

  • Sampling Sites: Blood samples (approximately 0.5 mL) are collected from the marginal ear vein in rabbits, the jugular vein or tail vein in rats, and the jugular vein in guinea pigs.

  • Time Points: Samples are collected at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood samples are collected in heparinized tubes and centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is stored at -20°C until analysis.

4. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound and hydroxyhexamide in plasma.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 245 nm).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for this compound and hydroxyhexamide are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Peak plasma concentration (Cmax)

    • Time to reach peak plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

Workflow for a Preclinical Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study Study Conduct cluster_poststudy Post-Study Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Oral Gavage Administration Animal_Acclimatization->Drug_Administration Dose_Preparation Dose Formulation Preparation Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis HPLC Analysis of Plasma Samples Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

Caption: A typical workflow for a preclinical pharmacokinetic study.

This guide highlights the importance of considering species differences in the pharmacokinetic evaluation of this compound. The variability in metabolism, particularly the reversible conversion to its active metabolite, underscores the need for careful species selection in preclinical studies to ensure the most relevant data for human clinical trials. Further research is warranted to fully elucidate the oral pharmacokinetic profiles of this compound and hydroxyhexamide in common laboratory animal models.

References

Efficacy of Acetohexamide Metabolites: An In Vitro Comparison of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in publicly available literature regarding the direct comparative in vitro efficacy of the enantiomers of Acetohexamide. Research has instead focused on its primary active metabolite, hydroxyhexamide, which exists as two distinct enantiomers: S(-)-hydroxyhexamide (S-HH) and R(+)-hydroxyhexamide (R-HH). Both of these stereoisomers have been shown to possess hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells.[1][2]

This guide provides a comparative analysis of the in vitro effects of the S(-) and R(+) enantiomers of hydroxyhexamide, synthesizing the available qualitative data and outlining the experimental methodologies used to ascertain their activity.

Comparative Efficacy of Hydroxyhexamide Enantiomers

CompoundCell LineKey In Vitro EffectReference
S(-)-hydroxyhexamide (S-HH)Hamster Pancreatic β-cells (HIT-T15)Stimulates insulin secretion[1][2]
R(+)-hydroxyhexamide (R-HH)Hamster Pancreatic β-cells (HIT-T15)Stimulates insulin secretion[1][2]

Experimental Protocols

The following is a representative protocol for an in vitro insulin secretion assay based on methodologies used for assessing the effects of sulfonylureas and their metabolites on pancreatic β-cells.[2][4][5]

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is designed to determine the dose-dependent effects of hydroxyhexamide enantiomers on insulin secretion from a pancreatic β-cell line, such as HIT-T15 cells.

1. Cell Culture and Seeding:

  • Cell Line: Hamster pancreatic β-cell line (HIT-T15).

  • Culture Medium: F-12K Medium supplemented with 10% horse serum and 2.5% fetal bovine serum.[4]

  • Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. The medium is changed every 2-3 days.[4]

  • Seeding: For the assay, cells are seeded into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.[2]

2. Pre-incubation:

  • The day of the assay, the culture medium is removed, and the cells are washed twice with a Krebs-Ringer Bicarbonate (KRB) buffer.

  • The cells are then pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C. This step establishes a basal state of insulin secretion.[5]

3. Stimulation:

  • Following pre-incubation, the buffer is replaced with fresh KRB buffer containing various concentrations of the test compounds (S(-)-hydroxyhexamide or R(+)-hydroxyhexamide).

  • Control wells are also prepared, including:

    • Basal glucose (e.g., 2.8 mM) without any test compound.

    • Stimulatory glucose (e.g., 16.7 mM) without any test compound.

    • A vehicle control (the solvent used to dissolve the test compounds, ensuring the final concentration is non-toxic to the cells).[5]

4. Incubation and Sample Collection:

  • The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.[5]

  • After incubation, the supernatant from each well is collected and stored at -20°C or -80°C until insulin measurement.[5]

5. Insulin Quantification and Data Analysis:

  • The concentration of insulin in the collected supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.[5][6]

  • To normalize the insulin secretion data, the remaining cells in each well can be lysed to determine the total protein or DNA content.[6]

  • The results are typically plotted as insulin concentration versus the concentration of the test compound to generate dose-response curves.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway for sulfonylurea-induced insulin secretion and a typical experimental workflow for comparing the in vitro efficacy of the hydroxyhexamide enantiomers.

G cluster_cell Pancreatic β-cell drug Hydroxyhexamide Enantiomers (S-HH or R-HH) katp ATP-sensitive K+ Channel (SUR1/Kir6.2) drug->katp Inhibition depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers exocytosis of insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion

Caption: Mechanism of hydroxyhexamide-induced insulin secretion.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture HIT-T15 pancreatic β-cells seeding Seed cells into 24-well plates cell_culture->seeding pre_incubation Pre-incubate with low glucose buffer seeding->pre_incubation stimulation Stimulate with: - Controls - S(-)-hydroxyhexamide - R(+)-hydroxyhexamide pre_incubation->stimulation collection Collect supernatant stimulation->collection elisa Quantify insulin (ELISA/RIA) collection->elisa analysis Data analysis and comparison elisa->analysis end Efficacy Comparison analysis->end

Caption: Workflow for comparing hydroxyhexamide enantiomers in vitro.

References

Acetohexamide's Binding Affinity to SUR1 and SUR2 Subunits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Acetohexamide's binding affinity to the sulfonylurea receptor 1 (SUR1) and 2 (SUR2) subunits of the ATP-sensitive potassium (K-ATP) channel. This document synthesizes available experimental data to offer a clear perspective on the selectivity of this first-generation sulfonylurea drug.

This compound, an oral hypoglycemic agent, exerts its therapeutic effect by binding to the SUR subunits of K-ATP channels in pancreatic β-cells, leading to insulin secretion.[1][2][3] The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits.[4] The SUR subunit, with its distinct isoforms (SUR1, SUR2A, and SUR2B), is the primary target for sulfonylurea drugs and largely determines the pharmacological specificity of the channel.[4][5] SUR1 is predominantly found in pancreatic β-cells and neurons, while SUR2A is the main isoform in cardiac and skeletal muscle, and SUR2B is expressed in smooth muscle.[4][5][6][7] Understanding the binding affinity of this compound to these different SUR isoforms is crucial for predicting its therapeutic efficacy and potential off-target effects.

Comparative Binding Affinity of this compound

Experimental data from competitive radioligand binding assays have been pivotal in determining the binding affinities of various sulfonylureas. Studies utilizing membranes from HEK-293 cells co-expressing human SUR1 and Kir6.2 have provided quantitative data for this compound. In these experiments, this compound competed for the binding of the high-affinity sulfonylurea, [³H]-glyburide.

It is a well-established observation that sulfonylureas, as a class, exhibit a significantly higher affinity for the SUR1 isoform compared to the SUR2 isoforms.[6] The affinity of sulfonylurea analogues for the SUR1-Kir6.2 complex is reported to be approximately 300 to 500 times higher than for SUR2-containing channels.[8] This general principle of selectivity is a key characteristic of sulfonylurea pharmacology.

The table below summarizes the binding affinity of this compound for the SUR1 subunit and provides an estimated affinity for the SUR2 subunit based on the known selectivity ratio of sulfonylureas. For comparison, the binding affinity of Glibenclamide, a potent second-generation sulfonylurea, is also included.

CompoundReceptor SubunitBinding ParameterValue (approx.)Assay Type
This compound SUR1Kᵢ30 µMCompetitive Radioligand Binding ([³H]-glyburide)
This compound SUR2Kᵢ (estimated)9 - 15 mMBased on 300-500 fold lower affinity than SUR1
GlibenclamideSUR1Kᵢ0.61 nMCompetitive Radioligand Binding ([³H]-glyburide)
GlibenclamideSUR2Kᵢ (estimated)183 - 305 nMBased on 300-500 fold lower affinity than SUR1

Note: The Kᵢ value for this compound at SUR2 is an estimation derived from the observed general selectivity of sulfonylureas for SUR1 over SUR2 isoforms.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to determine binding affinity, the following diagrams are provided.

Sulfonylurea Signaling Pathway in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Membrane KATP K-ATP Channel (SUR1/Kir6.2) Depolarization Membrane Depolarization KATP->Depolarization K⁺ efflux blocked Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound This compound->KATP Binds to SUR1 (Inhibition) Depolarization->Ca_channel Opens Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Competitive Radioligand Binding Assay Workflow start Prepare Membranes (from cells expressing SUR1 or SUR2) incubation Incubate Membranes with: - Radioligand (e.g., [³H]-glyburide) - Varying concentrations of this compound start->incubation separation Separate Bound and Free Radioligand (e.g., rapid filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantification->analysis end Determine Binding Affinity analysis->end

References

Safety Operating Guide

Proper Disposal of Acetohexamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for acetohexamide, a sulfonylurea compound. While federal regulations do not currently classify pure, unused this compound as a hazardous waste, adherence to established best practices for pharmaceutical waste management is imperative to minimize environmental impact and ensure workplace safety.

This compound Disposal Decision Framework

The primary determination for the disposal of this compound is whether it is classified as a hazardous waste. Based on available Safety Data Sheets (SDS), this compound is not listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to consult state and local regulations, which may have more stringent requirements.

Key Disposal Considerations:
  • Regulatory Status: Always verify with your institution's Environmental Health and Safety (EHS) department to confirm the classification of this compound waste according to local and state regulations.

  • Contamination: Any this compound that has been in contact with other hazardous materials must be treated as hazardous waste.

  • Formulation: The final formulation of a product containing this compound may have characteristics that qualify it as hazardous waste (e.g., due to ignitability or corrosivity from other ingredients).

The following flowchart outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste for Disposal is_hazardous Is the waste considered hazardous under local/ state regulations or due to contamination/formulation? start->is_hazardous hazardous_disposal Dispose as Hazardous Pharmaceutical Waste: - Segregate from other waste. - Label container clearly. - Arrange for licensed hazardous waste vendor pickup. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste: - Follow institutional procedures. - Consider a licensed waste hauler for incineration. is_hazardous->non_hazardous_disposal No end_hazardous End: Compliant Hazardous Disposal hazardous_disposal->end_hazardous end_non_hazardous End: Compliant Non-Hazardous Disposal non_hazardous_disposal->end_non_hazardous

This compound Disposal Decision Flowchart

Procedural Steps for Disposal

Based on the determination from the decision framework, follow the appropriate procedural steps outlined below.

For Non-Hazardous this compound Waste:
  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should identify the contents as "Non-Hazardous Pharmaceutical Waste: this compound."

  • Consult EHS: Contact your institution's EHS department for specific guidance on collection and disposal procedures for non-hazardous pharmaceutical waste. Many institutions have contracts with licensed waste haulers for incineration, which is the preferred method of disposal to prevent environmental contamination.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with institutional policy.

For Hazardous this compound Waste:
  • Segregation: Isolate the hazardous this compound waste from all other waste to prevent cross-contamination.

  • Containerization: Use a designated hazardous waste container that is compatible with the waste. The container must be kept closed unless adding or removing waste.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include the words "Hazardous Waste," the name and address of the generating facility, the chemical composition (including this compound and any other hazardous constituents), and the specific hazard (e.g., toxic).

  • Accumulation: Store the container in a designated satellite accumulation area or central accumulation area, following all institutional and regulatory requirements for storage time limits and container management.

  • Licensed Vendor Pickup: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal vendor.

  • Manifesting: Ensure that a hazardous waste manifest is completed for the transportation of the waste. Retain a copy of the manifest for your records as required by law.

Summary of Regulatory and Safety Information

The following table summarizes key data points related to the disposal of this compound.

ParameterInformationSource
RCRA Hazardous Waste Status Not explicitly listed as a P- or U-listed hazardous waste.Safety Data Sheets[1]
Transportation Classification Not regulated as a dangerous good for transportation.Safety Data Sheets[1]
Recommended Disposal Method Disposal in accordance with national and local regulations.Safety Data Sheets[1][2]
Household Disposal (for expired medication) Do not flush unless on the FDA flush list. Mix with an undesirable substance (e.g., coffee grounds, cat litter), place in a sealed bag, and dispose of in household trash.FDA[3][4]

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on the disposal of any chemical waste.

References

Personal protective equipment for handling Acetohexamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acetohexamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. While this compound's Safety Data Sheet (SDS) may classify it as non-hazardous under OSHA standards, a cautious approach is strongly recommended, treating it as a potentially hazardous compound, particularly in its powdered form.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against potential exposure. The following PPE is recommended for handling this compound, especially in its powdered form.[2]

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against airborne powder and potential splashes of solutions.[2]
Hand Protection Nitrile gloves. Double-gloving is advisable.Prevents dermal absorption. Gloves should be changed frequently and immediately if contaminated.[2]
Body Protection A lab coat or disposable gown.Prevents contamination of personal clothing and minimizes skin contact.[2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the compound, which can become airborne during weighing and transfer.[2]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for mitigating risks associated with this compound.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. This compound powder can be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for one year or -20°C for one month.[3]

2. Handling and Preparation of Solutions:

  • Engineering Controls: Whenever possible, handle the powdered form of this compound in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.

  • Static Control: Use anti-static weigh paper or a static-controlled environment to prevent the dispersal of powder.[2]

  • Spill Prevention: Work on a disposable bench liner to contain any potential spills.[2]

  • Dissolution: When preparing solutions, slowly add the solvent to the pre-weighed this compound to avoid splashing. Dimethyl sulfoxide (DMSO) is a common solvent.[2][3]

3. Disposal Plan:

  • Waste Categorization: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste.

  • Containerization:

    • Solids: Collect in a designated, labeled, and sealed container for solid chemical waste.

    • Liquids: Collect in a designated, labeled, and sealed container for liquid chemical waste. Do not pour this compound solutions down the drain.[1]

    • Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[2]

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor, following all local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Alert: Notify your supervisor and EHS department.

  • Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Cover the spill with an absorbent material suitable for chemical spills.

  • Clean: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G This compound Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Disposal cluster_3 Emergency A Receipt & Inspection B Proper Storage A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weighing & Preparation D->E F Experimentation E->F G Segregate Waste F->G K Spill or Exposure Occurs F->K H Label Waste Containers G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J L Follow Spill Protocol K->L Spill M Follow Exposure Protocol K->M Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.